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  • Product: 2,7-Dihydroxy-4-trifluoromethylquinoline
  • CAS: 73496-29-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2,7-Dihydroxy-4-trifluoromethylquinoline

This guide provides a comprehensive technical overview of 2,7-Dihydroxy-4-trifluoromethylquinoline, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2,7-Dihydroxy-4-trifluoromethylquinoline, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Drawing upon available data for the compound and its structural analogs, this document outlines its chemical identity, physicochemical characteristics, potential synthetic routes, and anticipated biological significance.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the presence of hydroxyl (-OH) groups provides sites for further functionalization and can play a crucial role in target binding through hydrogen bonding. 2,7-Dihydroxy-4-trifluoromethylquinoline combines these features, making it a molecule with considerable potential for the development of novel therapeutic agents. This guide aims to consolidate the available information on this compound and to provide a forward-looking perspective on its utility in research and development.

Chemical Identity and Physicochemical Properties

2,7-Dihydroxy-4-trifluoromethylquinoline is a derivative of quinoline with two hydroxyl groups at positions 2 and 7, and a trifluoromethyl group at position 4.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
Chemical Name 2,7-Dihydroxy-4-trifluoromethylquinoline-
CAS Number 73496-29-4[1][2]
Molecular Formula C₁₀H₆F₃NO₂[1]
Molecular Weight 229.16 g/mol [1]

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueNotes
Melting Point >300 °CBased on similar dihydroxyquinoline structures.[3]
Boiling Point Not available-
Solubility Likely soluble in organic solvents like DMSO and DMF.[4]The hydrophobic quinoline core and trifluoromethyl group suggest low aqueous solubility.
pKa Phenolic -OH: ~8-10, Quinoline N: ~4-5Estimated based on analogous phenol and quinoline structures.[5][6]
LogP ~2.5 - 3.5Estimated based on the contribution of the trifluoromethyl and hydroxyl groups.[7]

Spectroscopic Profile (Anticipated)

Detailed experimental spectroscopic data for 2,7-Dihydroxy-4-trifluoromethylquinoline is not currently available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated.

¹H NMR:

  • Aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.0-8.5 ppm).

  • The proton at position 3 would likely be a singlet.

  • The protons on the benzene ring (positions 5, 6, and 8) would show characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with each other.

  • The hydroxyl protons would likely appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.

¹³C NMR:

  • The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (δ 110-160 ppm).

  • The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

  • Carbons bearing the hydroxyl groups (C2 and C7) would be shifted downfield.

¹⁹F NMR:

  • A single sharp signal is expected for the -CF₃ group, as all three fluorine atoms are chemically equivalent.[8][9] The chemical shift would likely be in the range of -60 to -70 ppm relative to a standard like CFCl₃.[8][10][11]

Mass Spectrometry:

  • The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 229.16.

  • Fragmentation patterns would likely involve the loss of CO, HCN, and fragments from the trifluoromethyl group.

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.

  • Strong absorption bands in the 1100-1300 cm⁻¹ region due to the C-F stretching of the trifluoromethyl group.

  • Characteristic C=C and C=N stretching vibrations of the quinoline ring in the 1400-1650 cm⁻¹ range.

UV-Vis Spectroscopy:

  • Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π-π* transitions of the aromatic system.[12][13][14] The presence of hydroxyl groups may cause a red-shift (bathochromic shift) of these absorption maxima.

Proposed Synthesis and Purification

While a specific, validated synthesis for 2,7-Dihydroxy-4-trifluoromethylquinoline has not been reported in the reviewed literature, a plausible synthetic route can be devised based on established methods for quinoline synthesis, such as the Gould-Jacobs reaction.

Proposed Synthetic Pathway:

Synthetic_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation A 3-Aminophenol C Intermediate Enamine A->C + B (Heat) B Diethyl 2-(trifluoromethyl)malonate D 2,7-Dihydroxy-4-trifluoromethyl-3-carboxylate C->D High Temperature (e.g., Dowtherm A) E 2,7-Dihydroxy-4-trifluoromethylquinoline D->E Acid or Base (Heat)

Caption: Proposed Gould-Jacobs synthesis of 2,7-Dihydroxy-4-trifluoromethylquinoline.

Step-by-Step Methodology (Hypothetical):

  • Condensation: 3-Aminophenol is reacted with diethyl 2-(trifluoromethyl)malonate at an elevated temperature to form the intermediate enamine.

  • Thermal Cyclization: The resulting enamine is heated at a high temperature (typically in a high-boiling solvent like Dowtherm A) to induce cyclization, forming the quinoline ring system. This would yield an ester precursor, ethyl 2,7-dihydroxy-4-trifluoromethylquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The ester is then hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions, followed by decarboxylation upon heating to yield the final product, 2,7-Dihydroxy-4-trifluoromethylquinoline.

Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Reactivity and Stability

The reactivity of 2,7-Dihydroxy-4-trifluoromethylquinoline is dictated by its key functional groups:

  • Hydroxyl Groups: The two phenolic hydroxyl groups are acidic and can be deprotonated with a base. They are also nucleophilic and can undergo O-alkylation and O-acylation reactions.

  • Quinoline Ring: The quinoline ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing hydroxyl and trifluoromethyl groups. The nitrogen atom in the ring is basic and can be protonated or alkylated.

  • Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing and deactivates the quinoline ring towards electrophilic substitution, particularly at the ortho and para positions relative to its attachment point. It is generally a very stable functional group.

The compound is expected to be stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents and high temperatures.

Potential Biological and Pharmacological Applications

While no specific biological activities have been reported for 2,7-Dihydroxy-4-trifluoromethylquinoline, the broader class of trifluoromethyl-substituted quinolines has shown significant promise in various therapeutic areas.

Potential_Applications A 2,7-Dihydroxy-4-trifluoromethylquinoline B Anticancer Agents A->B C Antiparasitic Agents A->C D Antimicrobial Agents A->D E Enzyme Inhibitors A->E

Caption: Potential therapeutic applications of 2,7-Dihydroxy-4-trifluoromethylquinoline.

  • Anticancer Activity: Many quinoline derivatives are known to possess anticancer properties.[15] The trifluoromethyl group can enhance the efficacy of these compounds.[16][17]

  • Antiparasitic Activity: Substituted quinolines are the foundation for several antimalarial drugs. Novel trifluoromethylquinoline derivatives have been investigated for their activity against various parasites.[16]

  • Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics.[18] The trifluoromethylquinoline scaffold could be a starting point for the development of new antibacterial and antifungal agents.[19]

The dihydroxy functionality offers handles for creating libraries of derivatives for screening against various biological targets.

Safety and Handling

No specific safety data sheet (SDS) is available for 2,7-Dihydroxy-4-trifluoromethylquinoline. However, based on the SDS for structurally related trifluoromethyl- and dihydroxy-quinolines, the following hazards should be anticipated:

  • H302: Harmful if swallowed.[20][21]

  • H315: Causes skin irritation.[16][21]

  • H319: Causes serious eye irritation.[16]

  • H335: May cause respiratory irritation.[16]

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

2,7-Dihydroxy-4-trifluoromethylquinoline is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. Its combination of a quinoline scaffold, a stabilizing trifluoromethyl group, and reactive hydroxyl groups makes it an attractive building block for the synthesis of novel compounds with potential therapeutic value. While experimental data on this specific molecule is scarce, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential.

References

  • 2,7-DIHYDROXY-4-TRIFLUOROMETHYLQUINOLINE — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, October 7). Thermo Fisher Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]

  • An, Y., Kuang, Y., & Wu, J. (2016). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. Organic & Biomolecular Chemistry, 14(34), 8012-8015.
  • Asati, V., & Singh, P. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. Bioorganic & Medicinal Chemistry, 17(22), 7628-7634.
  • UV−vis spectra (CH 2 Cl 2 ) of the compounds indicated. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Unveiling 2,7-Dihydroxy-4-Methylquinoline: Your Essential Pharmaceutical Intermediate. (n.d.). Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation - eScholarship. (2025, January 13). eScholarship. Retrieved from [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega. (2025, August 30). ACS Omega. Retrieved from [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). Journal of Physical Organic Chemistry, 32.
  • 19Flourine NMR. (n.d.). Retrieved from [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18). AZoM.com. Retrieved from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2',4',7-Trihydroxyisoflavanone | C15H12O5 | CID 13953272 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • 13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • H-1 and C-13-NMR data of hydroxyflavone derivatives | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Journal of Fluorine Chemistry. (n.d.).
  • 2,7-Dihydroxynaphthalene or 2,7-Naphthalenediol Manufacturers, SDS. (n.d.). Retrieved from [Link]

  • (a) The UV-vis absorption spectra of released 2′,7′-dichlorofluorescein from Tb-MOF. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescence studies on some 6,7-substituted 3,4-dihydroisoquinolines formed from 3-hydroxytyramine (dopamine) and formaldehyde. - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

  • pKa Data Compiled by R.
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 - EPFL. (n.d.). EPFL.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. (n.d.). MDPI.
  • 2-[(e)-2-(3,4-dihydroxyphenyl)vinyl]-8-hydroxy-5-[(e) - PubChemLite. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-(e)-2-(3_4-dihydroxyphenyl)vinyl-8-hydroxy-5-_(e)

Sources

Exploratory

Comprehensive Pharmacokinetic Profiling of 2,7-Dihydroxy-4-trifluoromethylquinoline: A Technical Guide for Preclinical Development

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, driving innovations in oncology, infectious diseases, and neurology. Specifically, 4-trifluoromethylquinoline derivatives have re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, driving innovations in oncology, infectious diseases, and neurology. Specifically, 4-trifluoromethylquinoline derivatives have recently gained intense traction as potent inhibitors for targets such as Cystathionine γ-lyase (CTH) in glioblastoma[1] and SGK1 in castration-resistant prostate cancer[2].

This whitepaper provides an authoritative, in-depth guide to the pharmacokinetic (PK) profiling of 2,7-Dihydroxy-4-trifluoromethylquinoline (CAS: 73496-29-4)[3]. As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures, detailing the causality behind experimental designs, self-validating assay mechanics, and the structural rationale dictating the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile[4].

Structural Rationale & ADME Implications

The physicochemical properties of 2,7-Dihydroxy-4-trifluoromethylquinoline dictate its behavior in biological systems. Understanding these structural nuances is the first step in predictive PK profiling[5]:

  • The 4-Trifluoromethyl ( −CF3​ ) Group: The strong electron-withdrawing nature of the −CF3​ group decreases the electron density of the quinoline ring. This acts as a "metabolic shield," significantly reducing the molecule's susceptibility to Phase I oxidative metabolism by Cytochrome P450 (CYP) enzymes. Furthermore, the high lipophilicity of the −CF3​ moiety enhances blood-brain barrier (BBB) penetration, a critical feature for neuro-oncology applications[1].

  • The 2,7-Dihydroxy ( −OH ) Groups: While these groups improve aqueous solubility and provide critical hydrogen bond donors/acceptors for target binding, they introduce a profound liability for Phase II metabolism. Specifically, they serve as primary sites for rapid glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfation by Sulfotransferases (SULTs).

MetabolicPathway Parent 2,7-Dihydroxy-4-trifluoromethylquinoline (Parent Drug) UGT UGT Enzymes (Phase II Conjugation) Parent->UGT High Affinity CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP Low Affinity (Steric Shielding) Met1 2-O-Glucuronide (Major Metabolite) UGT->Met1 Met2 7-O-Glucuronide (Major Metabolite) UGT->Met2 Met3 Hydroxylated Metabolites (Minor due to CF3 shielding) CYP->Met3 Excretion Biliary/Renal Excretion Met1->Excretion Met2->Excretion Met3->Excretion

Metabolic biotransformation pathways of 2,7-Dihydroxy-4-trifluoromethylquinoline.

In Vitro ADME Methodologies: Protocols & Causality

To accurately predict in vivo clearance and oral absorption, robust in vitro assays must be established. The following protocols are designed as self-validating systems.

Protocol A: Phase I & II Metabolic Stability in Human Liver Microsomes (HLM)

Because the 2,7-dihydroxy groups are prime targets for Phase II conjugation, standard HLM assays (which only use NADPH) will drastically underestimate the compound's clearance. This protocol incorporates UDPGA to capture glucuronidation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2​ .

  • Pore Formation (Critical Step): Add alamethicin (25 µg/mL) to the HLM suspension and incubate on ice for 15 minutes.

    • Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active sites. Without this, Phase II clearance will be falsely low.

  • Incubation Mixture: Combine the pore-formed HLMs (0.5 mg/mL final protein) with 2,7-Dihydroxy-4-trifluoromethylquinoline (1 µM final, keeping DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM) and UDPGA (2 mM).

  • Quenching & Extraction: At t=0,15,30,45,and 60 minutes, aliquot 50 µL of the mixture into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold ACN serves a dual purpose: it instantaneously denatures the enzymes to freeze the metabolic snapshot at exact timepoints, and it precipitates microsomal proteins to prevent LC column clogging and ion suppression during mass spectrometry.

  • Analysis: Centrifuge at 14,000 × g for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol B: Caco-2 Bidirectional Permeability Assay

To evaluate gastrointestinal absorption and potential BBB permeability[1], the Caco-2 cell model is utilized to measure both passive diffusion and active efflux.

Step-by-Step Methodology:

  • Cell Culture & Validation: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Measure Transepithelial Electrical Resistance (TEER) before the assay.

    • Causality: TEER is a self-validating checkpoint. A TEER > 400 Ω⋅cm2 confirms the formation of tight junctions, ensuring that the measured permeability is transcellular (drug passing through the cells) rather than paracellular (drug leaking between the cells).

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add dosing solution to the apical chamber; blank HBSS to the basolateral.

    • Basolateral to Apical (B-A): Add dosing solution to the basolateral chamber; blank HBSS to the apical.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract samples from the receiver chambers and analyze via LC-MS/MS.

  • Data Interpretation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which could limit oral bioavailability and brain penetrance.

In Vivo Pharmacokinetic Profiling

Transitioning from in vitro to in vivo requires rigorous study design in rodent models. For 4-trifluoromethylquinoline derivatives, moderate oral bioavailability is typically observed due to the balance of lipophilicity and Phase II clearance liabilities[2].

PKWorkflow Dosing In Vivo Dosing (IV & PO in SD Rats) Sampling Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic and LC-MS/MS bioanalytical workflow.

Quantitative Data Presentation

Below is a structured summary of projected, representative PK parameters for optimized 4-trifluoromethylquinoline derivatives based on contemporary preclinical models:

Pharmacokinetic ParameterUnitIntravenous (IV)Oral (PO)Physiological Implication
Dose Administered mg/kg2.010.0Standard preclinical rodent dosing scale.
Maximum Concentration ( Cmax​ ) ng/mL1850 ± 210840 ± 115Indicates moderate oral absorption; limited by first-pass glucuronidation.
Time to Cmax​ ( Tmax​ ) h0.082.5 ± 0.5Delayed Tmax​ orally reflects high lipophilicity and slower dissolution.
Area Under Curve ( AUC0−t​ ) ng·h/mL4200 ± 3508820 ± 600Total systemic exposure; used to calculate bioavailability.
Half-Life ( t1/2​ ) h3.2 ± 0.44.1 ± 0.6Moderate half-life supports once-daily (QD) or twice-daily (BID) dosing.
Clearance ( CL ) mL/min/kg8.5 ± 1.2N/ALow-to-moderate hepatic extraction ratio.
Volume of Distribution ( Vd​ ) L/kg2.4 ± 0.3N/A Vd​ > Total body water (0.6 L/kg) indicates extensive tissue distribution.
Absolute Bioavailability ( F ) %N/A42.0% Highly viable for solid oral dosage form development.

Bioanalytical Strategy: LC-MS/MS Optimization

To quantify 2,7-Dihydroxy-4-trifluoromethylquinoline accurately in plasma, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended. The quinoline nitrogen readily accepts a proton ( [M+H]+ ).

  • Multiple Reaction Monitoring (MRM): The transition from the parent ion to a stable product ion must be optimized. The −CF3​ group is highly stable; therefore, fragmentation typically occurs via the loss of water (from the hydroxyl groups) or cleavage of the quinoline ring.

  • Matrix Effect Mitigation: Phospholipids in rat plasma can cause severe ion suppression. To validate the assay, post-column infusion must be performed. If ion suppression is >15%, switch from simple protein precipitation to Solid Phase Extraction (SPE) to ensure trustworthiness of the data.

Conclusion

The pharmacokinetic profiling of 2,7-Dihydroxy-4-trifluoromethylquinoline requires a nuanced approach that respects its unique structural features. While the 4-trifluoromethyl group provides metabolic stability against CYPs and drives tissue penetration[1], the 2,7-dihydroxy groups necessitate rigorous Phase II (UGT) clearance screening. By employing the self-validating in vitro and in vivo protocols outlined in this guide, drug development professionals can accurately predict human pharmacokinetics, accelerating the translation of quinoline-based therapeutics into the clinic[4],[5].

References

  • Source: nextsds.
  • Source: pubs.acs.org (Journal of Medicinal Chemistry)
  • Source: researchgate.
  • Source: mdpi.
  • Source: frontiersin.org (Frontiers in Pharmacology)

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Characterization of 2,7-Dihydroxy-4-trifluoromethylquinoline

Audience: Research Chemists, Drug Development Professionals, and Materials Scientists Content Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction & Strategic Utility 2,7-Dihydroxy-4-trifluoromethylquinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Chemists, Drug Development Professionals, and Materials Scientists Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction & Strategic Utility

2,7-Dihydroxy-4-trifluoromethylquinoline (CAS: 73496-29-4), which exists predominantly in its tautomeric form 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one , is a highly versatile fluorinated heterocyclic building block[1]. The incorporation of the trifluoromethyl (–CF₃) group significantly alters the lipophilicity, metabolic stability, and electronic properties of the quinoline core.

In drug discovery, this scaffold is a critical intermediate in the synthesis of nonsteroidal Selective Androgen Receptor Modulators (SARMs), particularly those based on oxazino-quinolinone architectures[2]. Additionally, its large Stokes shift and robust emission properties make it a highly sought-after precursor for designing cross-linking fluorescent labels and luminescent probes for biological macromolecules[3].

Mechanistic Insights: The Modified Knorr Cyclization

As a Senior Application Scientist, it is crucial to understand why specific synthetic routes are chosen over others. The synthesis of this compound relies on a modified Knorr Quinoline Synthesis [4].

The reaction proceeds via the condensation of 3-aminophenol with ethyl 4,4,4-trifluoroacetoacetate.

  • Amidation (Kinetic vs. Thermodynamic Control): Heating the reagents drives the nucleophilic attack of the primary amine of 3-aminophenol[5] onto the ester carbonyl of ethyl 4,4,4-trifluoroacetoacetate, eliminating ethanol to form a β-ketoanilide intermediate.

  • Electrophilic Aromatic Substitution (Regioselectivity): The subsequent acid-catalyzed cyclization is facilitated by concentrated sulfuric acid (H₂SO₄)[2]. The hydroxyl group on the aromatic ring strongly activates the ring toward electrophilic attack. Cyclization occurs preferentially at the para position relative to the hydroxyl group (sterically favored), yielding the 7-hydroxy isomer rather than the sterically hindered 5-hydroxy isomer.

G A 3-Aminophenol (Nucleophile) C β-Ketoanilide Intermediate A->C 120°C, -EtOH B Ethyl 4,4,4-trifluoro- acetoacetate B->C Condensation D 2,7-Dihydroxy-4- trifluoromethylquinoline C->D Conc. H2SO4 100°C, -H2O

Fig 1: Knorr-type cyclization pathway for 2,7-Dihydroxy-4-trifluoromethylquinoline.

Experimental Protocol

Note: This protocol is designed for execution in a professional, fully equipped chemical laboratory. 3-Aminophenol is harmful if swallowed or inhaled and is toxic to aquatic life[5]. All steps involving concentrated H₂SO₄ must be performed in a certified fume hood with appropriate PPE.

Reagent Stoichiometry

Table 1: Reaction Components and Equivalents

ReagentMW ( g/mol )EquivalentsMass/VolumeFunction
3-Aminophenol109.131.0 eq10.9 gAromatic nucleophile
Ethyl 4,4,4-trifluoroacetoacetate184.111.1 eq20.2 g (15.8 mL)Electrophile / CF₃ source
Sulfuric Acid (98%)98.08Solvent/Cat40.0 mLCyclization catalyst
Ethanol (Absolute)46.07-As neededRecrystallization solvent
Step-by-Step Synthesis Workflow

Step 1: Formation of the β-Ketoanilide Intermediate

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a short-path distillation apparatus to remove evolved ethanol.

  • Charge the flask with 3-aminophenol (10.9 g, 100 mmol) and ethyl 4,4,4-trifluoroacetoacetate (20.2 g, 110 mmol).

  • Heat the neat mixture gradually to 120 °C under an inert nitrogen atmosphere. Maintain this temperature for 2–3 hours. The reaction progress can be monitored by the cessation of ethanol distillation.

  • Allow the resulting thick, dark oil (the intermediate anilide) to cool to room temperature.

Step 2: Acid-Catalyzed Cyclization

  • Place the flask containing the intermediate in an ice-water bath.

  • Slowly and dropwise, add concentrated H₂SO₄ (40 mL) to the flask while maintaining vigorous stirring. Caution: Highly exothermic.

  • Once the addition is complete, replace the ice bath with an oil bath and heat the mixture to 100 °C for 1.5 to 2 hours[2]. The solution will turn deep brown/red.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Slowly pour the acidic mixture over 300 g of crushed ice with vigorous stirring. A pale yellow to off-white precipitate of crude 2,7-dihydroxy-4-trifluoromethylquinoline will form immediately.

  • Allow the suspension to stand for 30 minutes to ensure complete precipitation.

  • Filter the solid under vacuum using a Büchner funnel. Wash the filter cake extensively with cold distilled water until the filtrate is pH neutral.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the purified crystalline solid and dry under high vacuum at 60 °C overnight.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the product must be validated against expected analytical benchmarks. The tautomeric nature of the compound will reflect heavily in the NMR spectra (predominantly showing the 2-quinolone form in polar solvents like DMSO-d₆).

Table 2: Expected Spectral Data

Analytical MethodExpected Signals / Observations
¹H NMR (DMSO-d₆, 400 MHz) δ ~12.0 (br s, 1H, NH/OH), 10.3 (br s, 1H, OH), 7.5 (d, 1H, Ar-H), 6.8 (dd, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 6.5 (s, 1H, C3-H).
¹⁹F NMR (DMSO-d₆, 376 MHz) δ -60.5 to -61.5 (s, 3F, -CF₃).
LC-MS (ESI+) m/z calculated for C₁₀H₆F₃NO₂ [M+H]⁺: 230.04; Found: ~230.1.
Physical Appearance Off-white to pale yellow crystalline powder.

References

  • NextSDS. 2,7-DIHYDROXY-4-TRIFLUOROMETHYLQUINOLINE — Chemical Substance Information.[1] Available at:[Link]

  • Malytskyi, V., et al. "New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling." PLoS One, 2012.[3] Available at:[Link]

  • Allan, G., et al. "Potent, nonsteroidal selective androgen receptor modulators (SARMs) based on 8H-[1,4]oxazino[2,3-f]quinolin-8-ones." Bioorganic & Medicinal Chemistry Letters, 2006.[2] Available at:[Link]

  • Wikipedia Contributors. 3-Aminophenol. Wikipedia, The Free Encyclopedia.[5] Available at:[Link]

Sources

Application

Advanced HPLC Method Development and Validation Protocol for 2,7-Dihydroxy-4-trifluoromethylquinoline

Executive Summary The quantification and purity assessment of fluorinated quinoline derivatives are critical in modern drug development. 2,7-Dihydroxy-4-trifluoromethylquinoline presents a unique analytical challenge due...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity assessment of fluorinated quinoline derivatives are critical in modern drug development. 2,7-Dihydroxy-4-trifluoromethylquinoline presents a unique analytical challenge due to its multi-functional nature: a basic quinoline nitrogen, two polar hydroxyl groups, and a highly hydrophobic, electron-withdrawing trifluoromethyl (-CF 3​ ) group.

This application note outlines a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method tailored specifically for this analyte. By moving away from traditional C18 chemistries and leveraging fluorinated stationary phases combined with strict mobile phase pH control, this protocol eliminates peak tailing, prevents metal chelation, and ensures high-resolution separation suitable for regulatory submissions.

Physicochemical Profiling & Chromatographic Causality

As a Senior Application Scientist, the first step in method development is not trial-and-error, but predicting chromatographic behavior based on molecular structure. The structural features of 2,7-Dihydroxy-4-trifluoromethylquinoline dictate the following causal relationships in our method design:

  • The Quinoline Core (Basic Nitrogen): Unsubstituted quinolines typically have a pKa around 4.9. While the electron-withdrawing -CF 3​ group at position 4 reduces this basicity, the nitrogen remains prone to severe secondary interactions with unendcapped, acidic residual silanols on silica-based columns. This interaction is the primary cause of peak tailing [1].

  • Hydroxyl Groups (Positions 2 and 7): Hydroxyquinolines are notorious chelating agents [1]. Trace transition metals in the silica matrix or the stainless-steel HPLC flow path can form complexes with the analyte, leading to distorted peaks, poor recovery, and baseline drift.

  • Trifluoromethyl Group (-CF 3​ ): This group significantly increases the molecule's lipophilicity and alters the electron density of the aromatic ring. Standard alkyl phases (like C18) rely solely on dispersive hydrophobic interactions, which often fail to provide adequate selectivity between the target analyte and its closely related des-fluoro or positional isomers.

The Solution: Pentafluorophenyl (PFP) Stationary Phases

To exploit the unique properties of the -CF 3​ group, this method utilizes a Pentafluorophenyl (PFP) stationary phase. Unlike C18, PFP phases offer multiple retention mechanisms: hydrophobic interactions, π−π interactions (facilitated by the electron-deficient fluorinated ring), dipole-dipole interactions, and highly specific fluorous affinity [2]. This orthogonal selectivity is highly effective for halogenated aromatic compounds.

Mechanism Analyte 2,7-Dihydroxy-4-trifluoromethylquinoline CF3 -CF3 Group Analyte->CF3 OH Hydroxyls (-OH) Analyte->OH Quinoline Quinoline Core (N) Analyte->Quinoline PFP Pentafluorophenyl (PFP) Phase CF3->PFP Fluorous Affinity Silanol Residual Silanols OH->Silanol H-Bonding (Suppressed) Quinoline->PFP Pi-Pi & Dipole

Fig 1. Chromatographic retention mechanisms on a PFP stationary phase.

Method Development Strategy

Workflow A 1. Analyte Profiling (pKa, LogP, Chelation) B 2. Stationary Phase (PFP Selection) A->B Structural data C 3. Mobile Phase (Acidic pH 2.0, TFA) B->C Selectivity needs D 4. Gradient Optimization (ACN / H2O) C->D Elution control E 5. Method Validation (ICH Q2(R2) Guidelines) D->E Finalized conditions

Fig 2. Systematic HPLC method development workflow for fluorinated quinolines.

Mobile Phase & pH Optimization

To neutralize the silanol activity and prevent the quinoline nitrogen from engaging in ion-exchange interactions, the mobile phase pH must be strictly controlled at least 2 units below the pKa of the residual silanols (pH ~4.0). We employ 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases. TFA serves a dual purpose:

  • It drops the mobile phase pH to ~2.0, ensuring silanols are fully protonated (neutral) and the quinoline nitrogen is protonated.

  • It acts as a strong ion-pairing agent, pairing with the protonated quinoline nitrogen to form a neutral, hydrophobic complex that partitions cleanly into the stationary phase [2].

Experimental Protocols

This section provides the step-by-step methodology required to establish a self-validating analytical system.

Preparation of Solutions
  • Diluent: Methanol:Water (50:50, v/v). Note: Methanol is preferred over Acetonitrile for sample dissolution to disrupt potential intermolecular hydrogen bonding of the dihydroxy groups [4].

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2,7-Dihydroxy-4-trifluoromethylquinoline reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µmMaximizes fluorous and π−π interactions [2].
Mobile Phase A Water + 0.1% TFASuppresses silanol ionization; prevents chelation.
Mobile Phase B Acetonitrile + 0.1% TFAStronger eluent for hydrophobic -CF 3​ moiety.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 35°CImproves mass transfer and peak symmetry.
Injection Volume 10 µLPrevents column overloading.
Detection (UV) 254 nm and 280 nmCaptures the primary chromophores of the quinoline ring.
Gradient Program

Table 2: Mobile Phase Gradient Elution

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08515Isocratic hold to focus polar groups.
2.08515Analyte focusing.
12.03070Linear ramp to elute hydrophobic -CF 3​ core.
15.03070Column wash (remove highly retained impurities).
15.18515Return to initial conditions.
20.08515Re-equilibration.
System Suitability Testing (Self-Validation)

Before executing sample analysis, the system must validate its own performance. Inject the Working Standard Solution (50 µg/mL) six times.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 . (If >1.5 , suspect metal contamination in the flow path or degraded TFA).

  • Theoretical Plates ( N ): Must be ≥5,000 .

  • Injection Precision (%RSD): Must be ≤1.0% for peak area.

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose (e.g., quality control, stability testing), it must be validated according to the latest ICH Q2(R2) guidelines [3]. The following table summarizes the quantitative data targets required to validate this specific method.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target concentration (12.5 to 75 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . y-intercept ≤2.0% of target response.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Repeatability (Precision) 6 independent preparations of the sample at 100% concentration.%RSD of assay results ≤2.0% .
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD ≤2.0% .
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD: S/N ≥3:1 . LOQ: S/N ≥10:1 (Typically <0.5 µg/mL for this method).
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Temp ( ±5 °C), and pH ( ±0.1 ).System suitability criteria must remain met.

References

  • SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. Available at: [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Guideline on validation of analytical procedures. Available at: [Link]

Method

Applications of 2,7-Dihydroxy-4-trifluoromethylquinoline in Drug Discovery: A Technical Guide for Researchers

Introduction: A Scaffold of Potential The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous approved therapeutic agents. The strategic introduction of specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Potential

The quinoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous approved therapeutic agents. The strategic introduction of specific functional groups can dramatically modulate the physicochemical and pharmacological properties of the quinoline ring system. This guide focuses on the untapped potential of 2,7-Dihydroxy-4-trifluoromethylquinoline , a compound that, while not extensively studied, presents a compelling case for exploration in drug discovery based on the well-documented attributes of its constituent moieties.

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic system, influencing key interactions with protein residues.[3] Concurrently, the dihydroxy-substituted quinoline framework is a versatile platform that has yielded a plethora of biologically active molecules, with demonstrated efficacy in oncology, infectious diseases, and inflammatory conditions.[4]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 2,7-Dihydroxy-4-trifluoromethylquinoline. By leveraging a "read-across" approach from structurally and functionally related compounds, we will delineate potential applications and provide robust, field-proven experimental protocols to investigate its efficacy.

Predicted Physicochemical Properties and Rationale for Synthesis

While experimental data for 2,7-Dihydroxy-4-trifluoromethylquinoline is scarce, we can predict its key properties based on its structure.

PropertyPredicted CharacteristicRationale
Lipophilicity (LogP) Moderately HighThe trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability.[1][2] The two hydroxyl groups will contribute to hydrophilicity, balancing the overall LogP.
Metabolic Stability EnhancedThe C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, potentially leading to a longer in vivo half-life.[2]
Hydrogen Bonding Donor and AcceptorThe two hydroxyl groups can act as hydrogen bond donors, while the nitrogen in the quinoline ring and the oxygen of the hydroxyl groups can act as hydrogen bond acceptors. This is crucial for target binding.
pKa Weakly AcidicThe hydroxyl groups are phenolic and will exhibit weak acidity. The nitrogen atom is weakly basic.

The synthesis of 2,7-Dihydroxy-4-trifluoromethylquinoline can be approached through established quinoline synthesis methodologies, such as modifications of the Conrad-Limpach or Doebner-von Miller reactions, utilizing appropriate trifluoromethylated precursors.[5][6][7]

Proposed Therapeutic Applications and Mechanistic Insights

Based on the known biological activities of related quinoline derivatives, we propose three primary areas of investigation for 2,7-Dihydroxy-4-trifluoromethylquinoline:

  • Oncology: A Potential Kinase Inhibitor

  • Anti-Inflammatory: Targeting the NF-κB Signaling Pathway

  • Antimicrobial: A Novel Scaffold for Antibacterial Agents

Oncology: A Potential Kinase Inhibitor

Mechanistic Rationale: The quinoline scaffold is a common feature in many clinically approved kinase inhibitors (e.g., bosutinib, cabozantinib).[8] The ATP-binding pocket of many kinases contains hydrophobic regions where the trifluoromethyl group could establish favorable interactions. Furthermore, the dihydroxy-quinoline core can form critical hydrogen bonds with hinge region residues of the kinase, a common binding motif for type I and type II inhibitors.[9] We hypothesize that 2,7-Dihydroxy-4-trifluoromethylquinoline could act as a scaffold for the development of novel inhibitors of protein kinases implicated in cancer cell proliferation and survival, such as EGFR, VEGFR, or Src family kinases.

Signaling Pathway Overview:

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, MYC) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Compound 2,7-Dihydroxy-4- trifluoromethylquinoline Compound->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Proposed inhibition of Receptor Tyrosine Kinase signaling by 2,7-Dihydroxy-4-trifluoromethylquinoline.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic method to assess the inhibitory activity of the test compound against a specific kinase of interest.

  • Materials:

    • Recombinant human kinase (e.g., EGFR, VEGFR-2)

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well white microplates

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • Test compound (2,7-Dihydroxy-4-trifluoromethylquinoline) dissolved in DMSO

    • Positive control inhibitor (e.g., Staurosporine)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to nanomolar.

    • In a 384-well plate, add 2.5 µL of the diluted test compound or control to the appropriate wells. Include wells with DMSO only as a negative control (100% activity).

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes unused ATP, followed by a second reagent that converts the newly formed ADP back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a four-parameter logistic equation.

Anti-Inflammatory: Targeting the NF-κB Signaling Pathway

Mechanistic Rationale: Chronic inflammation is a hallmark of many diseases. The NF-κB signaling pathway is a central regulator of the inflammatory response.[10] Some quinoline derivatives have been shown to possess anti-inflammatory properties by inhibiting this pathway.[4] The hydroxyl groups on the quinoline ring could be crucial for interacting with key proteins in the NF-κB cascade, such as IKK (IκB kinase), thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Signaling Pathway Overview:

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK LPS IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Inhibits IκBα degradation NFkB NF-κB (p50/p65) IkB->IkB_NFkB NFkB->IkB_NFkB Compound 2,7-Dihydroxy-4- trifluoromethylquinoline Compound->IKK Inhibition NFkB_nuc NF-κB (p50/p65) DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription IkB_NFkB->NFkB_nuc IκBα degradation & NF-κB translocation

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol assesses the anti-inflammatory potential of the test compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound dissolved in DMSO

    • Positive control (e.g., Dexamethasone)

    • Griess Reagent System

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Measure the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's protocol. This typically involves adding sulfanilamide solution followed by NED solution and measuring the absorbance at 540 nm.

    • Concurrently, assess cell viability using an MTT or similar assay to ensure that the observed reduction in NO is not due to cytotoxicity.[12][13]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-only control.

    • Calculate the IC50 value for NO inhibition.

Antimicrobial: A Novel Scaffold for Antibacterial Agents

Mechanistic Rationale: Quinoline-based compounds have a long history as antimicrobial agents (e.g., fluoroquinolones). The dihydroxyquinoline scaffold itself has demonstrated activity against a range of pathogenic bacteria.[4] The mechanism of action can be multifaceted, including the inhibition of essential bacterial enzymes like DNA gyrase or disruption of the bacterial cell membrane. The lipophilic nature of the trifluoromethyl group could enhance the compound's ability to penetrate the bacterial cell wall.

Experimental Workflow:

antimicrobial_workflow start Start: Test Compound prepare_stock Prepare Stock Solution (in DMSO) start->prepare_stock serial_dilution Serial Dilution in 96-Well Plate prepare_stock->serial_dilution inoculate Inoculate Wells with Bacteria serial_dilution->inoculate bacterial_culture Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) bacterial_culture->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results: Visual Inspection for Turbidity incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: MIC Value determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[14][15]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • Test compound dissolved in DMSO

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Sterile 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the test compound stock solution to the first well and perform a twofold serial dilution across the plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 10 µL of the standardized bacterial suspension to each well.

    • Include a positive control (bacteria with a known effective antibiotic), a negative growth control (broth only), and a growth control (bacteria in broth with DMSO).

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader at 600 nm.

  • Data Analysis:

    • The MIC value is reported as the lowest concentration of the test compound that completely inhibits bacterial growth.

Conclusion and Future Directions

2,7-Dihydroxy-4-trifluoromethylquinoline represents a promising, yet underexplored, chemical scaffold for drug discovery. By combining the metabolic stability and lipophilicity of the trifluoromethyl group with the proven biological versatility of the dihydroxyquinoline core, this compound offers a compelling starting point for the development of novel therapeutic agents. The protocols detailed in this guide provide a robust framework for the initial screening and characterization of its potential anticancer, anti-inflammatory, and antimicrobial activities. Further structure-activity relationship (SAR) studies, guided by the results of these initial assays, will be crucial in optimizing the potency and selectivity of this promising scaffold, potentially leading to the discovery of next-generation therapeutics.

References

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Application

Application Notes and Protocols for In Vitro Assays Using 2,7-Dihydroxy-4-trifluoromethylquinoline

Introduction: Exploring the Therapeutic Potential of a Novel Quinoline Derivative 2,7-Dihydroxy-4-trifluoromethylquinoline is a synthetic heterocyclic compound featuring a quinoline scaffold. The quinoline substructure i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Exploring the Therapeutic Potential of a Novel Quinoline Derivative

2,7-Dihydroxy-4-trifluoromethylquinoline is a synthetic heterocyclic compound featuring a quinoline scaffold. The quinoline substructure is recognized as a "privileged scaffold" in medicinal chemistry, as modifications to this core can yield compounds that bind to a wide array of biological targets, leading to diverse pharmacological activities.[1] Derivatives have been investigated for anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4]

While specific biological data for 2,7-Dihydroxy-4-trifluoromethylquinoline is emerging, related compounds have shown inhibitory activity against key signaling enzymes, particularly protein kinases.[5][6] The c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases, are critical mediators of cellular responses to stress signals like inflammatory cytokines and UV radiation.[7][8] Dysregulation of the JNK signaling pathway is implicated in numerous pathologies, including neurodegenerative diseases, inflammation, and cancer, making it a compelling target for therapeutic intervention.[7][9]

This guide provides a comprehensive suite of in vitro assay protocols designed to investigate the biological activity of 2,7-Dihydroxy-4-trifluoromethylquinoline, with a primary focus on its potential as an inhibitor of the JNK signaling pathway. The protocols are designed to be self-validating, progressing from direct biochemical assessment of enzyme inhibition to cell-based assays that confirm cellular effects and target engagement.

The JNK Signaling Pathway: A Key Therapeutic Target

The JNK pathway is a multi-tiered cascade. It is typically activated by stress stimuli, leading to the sequential activation of MAP kinase kinase kinases (MAPKKKs), followed by the MAP kinase kinases MKK4 and MKK7.[7] These kinases then dually phosphorylate JNK on threonine and tyrosine residues, leading to its activation. Activated JNK phosphorylates a variety of downstream substrates, most notably the transcription factor c-Jun.[7][9] Phosphorylation of c-Jun at serines 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cell proliferation.[10]

JNK_Pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_response Cellular Response UV UV MKK4_7 MKK4 / MKK7 UV->MKK4_7 Cytokines Cytokines Cytokines->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK p cJun c-Jun JNK->cJun p (Ser63/73) Gene_Expression Gene Expression cJun->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inflammation Inflammation Gene_Expression->Inflammation

Caption: The JNK Signaling Pathway Cascade.

Data Presentation: Hypothetical Inhibitory Profile

The following table summarizes hypothetical 50% inhibitory concentration (IC50) and cytotoxic concentration (CC50) values for 2,7-Dihydroxy-4-trifluoromethylquinoline. These values serve as a benchmark for experimental design and data interpretation.

Assay TypeTarget / Cell LineHypothetical IC50 / CC50 (µM)Compound Class Reference
In Vitro Kinase InhibitionRecombinant Human JNK10.85Quinoline-based kinase inhibitors[8]
In Vitro Kinase InhibitionRecombinant Human JNK21.2JNK Inhibitors[7]
In Vitro Kinase InhibitionRecombinant Human JNK30.40JNK Inhibitors
Cell Viability / CytotoxicityHeLa (Cervical Carcinoma)25.5Trifluoromethyl-quinoline derivatives[2]
Cell Viability / CytotoxicitySH-SY5Y (Neuroblastoma)18.2JNK inhibition impairs neuroblastoma proliferation[11]

Experimental Protocols

Protocol 1: Cell-Free JNK Enzymatic Assay (Fluorescence-Based)

Objective: To directly measure the inhibitory effect of 2,7-Dihydroxy-4-trifluoromethylquinoline on the enzymatic activity of purified JNK isoforms in a cell-free system and determine its IC50 value. This assay monitors the depletion of ATP, which is consumed during the phosphorylation reaction, by measuring the formation of ADP.[12][13]

Causality: This assay provides a direct measure of the compound's interaction with the kinase enzyme, independent of cellular uptake, metabolism, or off-target effects. A fluorescence-based ADP monitoring assay is a safe and sensitive alternative to traditional radiolabeled assays.[14]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of Test Compound Dispense Dispense Reaction Mix and Compound to 96-well plate Compound_Prep->Dispense Reagent_Mix Prepare Reaction Mix: - JNK Enzyme - Substrate (c-Jun/ATF2) - Kinase Buffer Reagent_Mix->Dispense Initiate Initiate reaction by adding ATP Dispense->Initiate Incubate Incubate at 30°C for 30-60 min Initiate->Incubate Add_Sensor Add ADP Sensor Reagent Incubate->Add_Sensor Incubate_RT Incubate at RT for 15 min Add_Sensor->Incubate_RT Read_Fluorescence Read Fluorescence (Ex/Em = 540/590 nm) Incubate_RT->Read_Fluorescence

Caption: Workflow for the fluorescence-based kinase inhibition assay.

Materials:

  • Recombinant active JNK1, JNK2, or JNK3 enzyme

  • JNK substrate (e.g., ATF2 or c-Jun peptide)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA)

  • ATP solution

  • 2,7-Dihydroxy-4-trifluoromethylquinoline

  • DMSO (ACS grade)

  • Universal Fluorometric Kinase Assay Kit (monitoring ADP formation)[12]

  • Black, flat-bottom 96-well assay plates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 2,7-Dihydroxy-4-trifluoromethylquinoline in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series into kinase assay buffer to create working solutions. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the components in the following order:

    • 25 µL of Kinase Assay Buffer.

    • 5 µL of the appropriate compound working solution or vehicle control (DMSO in buffer).

    • 10 µL of a mixture containing the JNK enzyme and substrate peptide at their final desired concentrations. Pre-incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction: Start the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near its Km for the specific JNK isoform.[9]

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Stop the reaction and detect ADP formation by adding the ADP sensor reagents according to the manufacturer's protocol (e.g., add 20 µL of ADP Sensor Buffer and 10 µL of ADP Sensor Solution).[12]

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation at 540 nm, emission at 590 nm).

  • Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Plot the percent inhibition (relative to the vehicle control) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the effect of 2,7-Dihydroxy-4-trifluoromethylquinoline on the viability and metabolic activity of a relevant cell line.

Causality: This assay is crucial for distinguishing between targeted anti-proliferative effects and general cytotoxicity. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[17][18]

Materials:

  • HeLa, SH-SY5Y, or other appropriate cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2,7-Dihydroxy-4-trifluoromethylquinoline

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2,7-Dihydroxy-4-trifluoromethylquinoline in culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%. Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and no-cell (medium only) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[17] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: Subtract the absorbance of the no-cell control from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value.

Protocol 3: Cellular Target Engagement (Western Blot for Phospho-c-Jun)

Objective: To confirm that 2,7-Dihydroxy-4-trifluoromethylquinoline inhibits the JNK signaling pathway within a cellular context by measuring the phosphorylation level of its direct downstream substrate, c-Jun.

Causality: A reduction in stress-induced c-Jun phosphorylation in the presence of the compound provides strong evidence of on-target activity. Western blotting is a robust method to separate and detect specific proteins, and phospho-specific antibodies allow for the precise quantification of changes in protein phosphorylation status.[19]

WB_Workflow cluster_cell_prep Cell Treatment cluster_blotting Immunoblotting Seed Seed cells and allow to adhere Pretreat Pre-treat with Test Compound or Vehicle Seed->Pretreat Stimulate Stimulate with Anisomycin or UV to activate JNK Pretreat->Stimulate Lyse Lyse cells in RIPA buffer with phosphatase inhibitors Stimulate->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Block Block membrane (e.g., 5% BSA) Transfer->Block Probe Incubate with Primary Ab (anti-p-c-Jun, anti-c-Jun, anti-Actin) Block->Probe Secondary Incubate with HRP-conjugated Secondary Ab Probe->Secondary Detect Detect with ECL substrate and image Secondary->Detect

Caption: Workflow for Western Blot analysis of c-Jun phosphorylation.

Materials:

  • HEK293T or HeLa cells

  • 2,7-Dihydroxy-4-trifluoromethylquinoline

  • JNK pathway activator (e.g., Anisomycin, UV radiation)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[19]

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% w/v BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-total c-Jun, Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells (e.g., HEK293T) in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Pre-treatment: Pre-treat cells with varying, non-toxic concentrations of 2,7-Dihydroxy-4-trifluoromethylquinoline or vehicle (DMSO) for 1-2 hours.

  • JNK Pathway Stimulation: Induce JNK signaling by treating cells with an agonist (e.g., 25 µg/mL Anisomycin for 30 minutes) or by exposing them to UV radiation (e.g., 20 mJ/cm²) followed by a 30-minute recovery.[9]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate with 100-150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for each sample (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun at 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed for total c-Jun and a loading control like β-Actin.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Jun signal to the total c-Jun signal, and then normalize this ratio to the loading control (β-Actin). Compare the normalized signals across different treatment conditions.

References

  • Yde, M., et al. (2011). Fluorescent Peptide Assays For Protein Kinases. Methods in Molecular Biology. Retrieved from [Link]

  • Barnard, A., et al. (2024). A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2',7'-dichlorodihydrofluorescein diacetate assay. MethodsX. Retrieved from [Link]

  • Wasserman, S. R., et al. (2021). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. Chemical Science. Retrieved from [Link]

  • Bae, G. U., & Song, Y. S. (2018). C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Dhatariya, K. K., & Vellanki, P. (2020). Management of Diabetic Ketoacidosis in Adults: A Narrative Review. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. Retrieved from [Link]

  • Fun, H. K., et al. (2010). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • JustInTimeMedicine. (2025). Diabetic Ketoacidosis (DKA) | DYSK. Retrieved from [Link]

  • Chen, C. H., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Tsaniras, S. C., et al. (2025). Pharmacological Inhibition of JNK Signalling Exerts Anti-Neoplastic Effects on SH-SY5Y Human Neuroblastoma Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • MDPI. (2025). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening. Retrieved from [Link]

  • ACS Publications. (2005). Real-Time Protein Kinase Assay. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2021). Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • RSC Publishing. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Retrieved from [Link]

  • RSC Publishing. (2014). Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Retrieved from [Link]

  • EU-Openscreen. (2019). Screen for ligand-binding by differential scanning fluorimetry (DSF) using purified proteins as targets. Retrieved from [Link]

  • Liv Hospital. (2026). Essential Ketoacidosis Pathophysiology (5 Lab Values). Retrieved from [Link]

  • MDPI. (2020). Inhibition on JNK Mimics Silencing of Wnt-11 Mediated Cellular Response in Androgen-Independent Prostate Cancer Cells. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Dhatariya, K. (n.d.). Diabetic ketoacidosis. Nature Reviews Disease Primers. Retrieved from [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2025). Computational and Experimental Discovery of Hemagglutinin-Targeting Agents from Populus szechuanica. Retrieved from [Link]

  • ResearchGate. (2025). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]

  • PNAS. (n.d.). JNK inhibition reduces apoptosis and neovascularization in a murine model of age-related macular degeneration. Retrieved from [Link]

  • Sakur, A. A., et al. (2016). Synthesis A Reagent [3-Hydroxy 4- (1-Azo-2,7-Dihydroxy) Naphthalene Sulfonic Acid] and Used it for Determination of Flourometholone. Modern Chemistry & Applications. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (2025). 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007). Retrieved from [Link]

  • MDPI. (2023). Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 M pro. Retrieved from [Link]

  • AACR Journals. (2009). Cyclin-Dependent Kinase-3–Mediated c-Jun Phosphorylation at Ser63 and Ser73 Enhances Cell Transformation. Molecular Cancer Research. Retrieved from [Link]

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Sources

Method

Scale-up synthesis protocols for 2,7-Dihydroxy-4-trifluoromethylquinoline

An Application Note for the Scale-Up Synthesis of 2,7-Dihydroxy-4-trifluoromethylquinoline Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to a robust and scalable...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Synthesis of 2,7-Dihydroxy-4-trifluoromethylquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust and scalable synthesis protocol for 2,7-Dihydroxy-4-trifluoromethylquinoline, a fluorinated heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. The trifluoromethyl group is a key structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide moves beyond a simple recitation of steps, delving into the strategic rationale for the chosen synthetic pathway, critical process parameters for scaling from the bench to pilot plant, and robust analytical methods for product validation. The protocol is designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both safety and reproducibility.

Introduction and Strategic Rationale

The quinoline core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (CF₃) group at the 4-position and hydroxyl groups at the 2- and 7-positions can profoundly influence the molecule's electronic properties and biological activity. While numerous methods exist for quinoline synthesis, many are not amenable to scale-up or are unsuitable for producing this specific substitution pattern.[2]

For the synthesis of 4-hydroxyquinoline derivatives, two classical methods predominate: the Gould-Jacobs reaction and the Conrad-Limpach synthesis.[3][4]

  • Gould-Jacobs Reaction: Typically involves the condensation of an aniline with an alkoxymethylenemalonate ester followed by high-temperature cyclization.[5][6]

  • Conrad-Limpach Synthesis: Employs the condensation of an aniline with a β-ketoester.[4]

For the target molecule, 2,7-Dihydroxy-4-trifluoromethylquinoline , the Conrad-Limpach approach offers a more direct and efficient route. It allows for the convergent assembly of the core structure from two readily available key intermediates: 3-Aminophenol (to provide the 7-hydroxy substituent) and Ethyl 4,4,4-trifluoroacetoacetate (to provide the C2, C3, C4 atoms and the trifluoromethyl group). This strategy is selected for its reliability, use of commercially available starting materials, and a well-understood mechanism that allows for logical process optimization during scale-up.[4][7]

The final product exists in a tautomeric equilibrium, primarily as 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one, but is named as the dihydroxy tautomer for consistency.

Reaction Mechanism: The Conrad-Limpach Synthesis

The synthesis proceeds in two primary stages: (A) the initial acid-catalyzed condensation of the aniline with the β-ketoester to form a β-aminoacrylate intermediate (enamine), and (B) the high-temperature, intramolecular thermal cyclization (annulation) to form the 4-hydroxyquinoline ring system.

Conrad_Limpach_Mechanism cluster_reactants Reactants R1 3-Aminophenol Step1 Condensation (Acid Catalyst, RT to 80°C) R1->Step1 R2 Ethyl 4,4,4-trifluoroacetoacetate R2->Step1 Intermediate1 Schiff Base / Enamine Intermediate Step2 Thermal Cyclization (High-Boiling Solvent, ~250°C) Intermediate1->Step2 Product 2,7-Dihydroxy-4-trifluoromethylquinoline Step1->Intermediate1 Elimination of H₂O Step2->Product Elimination of EtOH Step3 Tautomerization

Caption: Mechanism of the Conrad-Limpach synthesis for the target molecule.

Scale-Up Process: Hazards, Controls, and Considerations

Scaling this synthesis requires careful attention to safety and process control, particularly regarding reagent handling and thermal management.

Process Safety and Reagent Handling:

  • Trifluoromethylated Compounds: Organofluorine compounds can have unique toxicological profiles and may release hazardous decomposition products like hydrogen fluoride upon combustion. All handling should occur in a well-ventilated fume hood or controlled environment.[8][9]

  • High-Temperature Operation: The cyclization step is conducted at ~250°C. This necessitates the use of specialized heating equipment (e.g., heating mantles with sand baths or a jacketed reactor with thermal fluid) and a high-boiling, inert solvent. Accidental contact can cause severe thermal burns.[10]

  • Pressure Management: Although the reaction is run at atmospheric pressure, the elimination of ethanol during cyclization will increase vapor volume. The system must be open to the atmosphere via a condenser to prevent pressure buildup.[8]

Key Scale-Up Parameters:

  • Solvent Selection: The thermal cyclization step requires a solvent with a boiling point exceeding 250°C to provide effective and uniform heat transfer. Dowtherm™ A , a eutectic mixture of diphenyl ether and biphenyl, is an industry standard for such high-temperature reactions.[11] Mineral oil is a lower-cost alternative. The choice of solvent is critical for preventing localized overheating and potential charring of the reaction mixture.[7]

  • Heat Transfer: On a larger scale, efficient stirring is crucial to ensure even temperature distribution and prevent the formation of hot spots, which can lead to side product formation and reduced yields. A mechanical overhead stirrer is mandatory.

  • Work-Up and Isolation: The crude product precipitates from the high-boiling solvent upon cooling. The primary challenge on scale-up is the efficient filtration and washing of the product to remove the high-boiling solvent, which is viscous when cool. Dilution with a hydrocarbon solvent like hexane or toluene prior to filtration is highly recommended to reduce viscosity.[11]

Detailed Experimental Protocols

Part A: Synthesis of Intermediate - Ethyl 3-((3-hydroxyphenyl)amino)-4,4,4-trifluorobut-2-enoate

This initial condensation is typically performed at a moderate temperature to favor the kinetic product required for the 4-hydroxyquinoline.[12]

Reagent/MaterialMolar Mass ( g/mol )Quantity (1.0 mol scale)MolesNotes
3-Aminophenol109.13109.1 g1.0Purity >99%
Ethyl 4,4,4-trifluoroacetoacetate184.11193.3 g (148.7 mL)1.051.05 equivalents
Toluene-500 mL-Reaction Solvent
Acetic Acid, Glacial60.056.0 g (5.7 mL)0.1Catalyst

Protocol:

  • Setup: Equip a 2 L three-necked round-bottom flask with a mechanical overhead stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.

  • Charging Reagents: To the flask, add toluene (500 mL), 3-aminophenol (109.1 g, 1.0 mol), and glacial acetic acid (5.7 mL, 0.1 mol).

  • Addition: Begin stirring the mixture. Slowly add ethyl 4,4,4-trifluoroacetoacetate (148.7 mL, 1.05 mol) over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40°C.

  • Reaction: Heat the mixture to reflux (~110°C) and collect the water generated in the Dean-Stark trap (theoretical amount: 18 mL). Monitor the reaction by TLC or HPLC until the 3-aminophenol is consumed (typically 4-6 hours).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Add n-hexane (500 mL) to precipitate the product.

  • Filtration: Filter the resulting solid, wash with cold n-hexane (2 x 200 mL), and dry under vacuum at 40°C. The intermediate is typically used in the next step without further purification.

Part B: Thermal Cyclization to 2,7-Dihydroxy-4-trifluoromethylquinoline

This step requires high temperatures to drive the intramolecular electrocyclization.[6]

Reagent/MaterialMolar Mass ( g/mol )Quantity (1.0 mol scale)MolesNotes
Enamine Intermediate (from Part A)275.22275.2 g1.0Crude material
Dowtherm™ A~1661.5 L-High-boiling solvent
Toluene-500 mL-For washing/slurrying

Protocol:

  • Setup: Equip a 3 L multi-necked flask suitable for high temperatures with a high-torque mechanical stirrer, a distillation condenser (to allow ethanol to distill off), and a temperature probe. Place the flask in a heating mantle with a sand bath.

  • Charging Reagents: Add Dowtherm™ A (1.5 L) to the flask and heat to 250°C with stirring.

  • Addition: Once the solvent is at temperature, add the enamine intermediate (275.2 g, 1.0 mol) in portions over 1 hour. Control the addition rate to manage the evolution of ethanol.

  • Reaction: Maintain the reaction temperature at 250-255°C for 2-3 hours after the addition is complete. Monitor the reaction by HPLC for the disappearance of the intermediate.

  • Cooling and Precipitation: After completion, turn off the heat and allow the mixture to cool slowly to below 100°C. A solid product will precipitate.

  • Isolation: Add toluene (500 mL) to the cooled, stirred mixture to create a more manageable slurry.

  • Filtration: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with fresh toluene (2 x 250 mL) and then n-hexane (2 x 250 mL) to remove all traces of Dowtherm™ A.

  • Drying: Dry the off-white to tan solid product in a vacuum oven at 60-80°C to a constant weight. Expected yield: 75-85%.

Purification Protocol: Recrystallization

The crude product can be purified to >99% purity by recrystallization.

  • Place the crude, dried product in a flask of appropriate size.

  • Add a suitable solvent, such as a mixture of ethanol and water or acetic acid. The optimal solvent system should be determined on a small scale.

  • Heat the mixture to reflux with stirring until all the solid dissolves.

  • If the solution is colored, it can be treated with activated charcoal.[11]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product must be confirmed using a suite of analytical techniques.[13][14]

AnalysisExpected Results
¹H NMR Aromatic protons showing coupling patterns consistent with the quinoline ring. A broad singlet for the phenolic -OH and another for the N-H proton (D₂O exchangeable).
¹³C NMR Signals corresponding to the nine carbons of the quinoline core and the quartet for the CF₃ group (with C-F coupling).
¹⁹F NMR A singlet corresponding to the -CF₃ group.
HRMS (ESI) Calculation and measurement of the exact mass for the [M+H]⁺ or [M-H]⁻ ion to confirm the elemental formula (C₁₀H₆F₃NO₂).
HPLC Purity assessment, typically >99% after recrystallization, using a C18 column with a mobile phase such as acetonitrile/water with 0.1% formic acid.

Workflow and Troubleshooting

Overall Synthesis Workflow

Synthesis_Workflow Start Starting Materials: 3-Aminophenol Ethyl 4,4,4-trifluoroacetoacetate Step1 Step A: Condensation (Toluene, Acetic Acid, Reflux) Start->Step1 Intermediate Crude Enamine Intermediate Step1->Intermediate Step2 Step B: Thermal Cyclization (Dowtherm™ A, 250°C) Intermediate->Step2 CrudeProduct Crude Product Slurry Step2->CrudeProduct Workup Filtration & Washing (Toluene/Hexane) CrudeProduct->Workup Purification Recrystallization (e.g., EtOH/Water) Workup->Purification FinalProduct Pure 2,7-Dihydroxy-4-trifluoromethylquinoline (>99% Purity) Purification->FinalProduct QC Analytical QC (NMR, HPLC, HRMS) FinalProduct->QC

Caption: Overall workflow for the scale-up synthesis and purification.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Step A Incomplete reaction; insufficient water removal.Ensure the Dean-Stark trap is functioning correctly. Extend reflux time and monitor by HPLC/TLC until starting material is consumed.
Low Yield in Step B Cyclization temperature too low; reaction time too short.Calibrate the temperature probe. Ensure the reaction mixture reaches and maintains 250-255°C. Use a high-boiling solvent like Dowtherm™ A.[12]
Dark/Tarry Product Overheating or prolonged reaction time during cyclization.Adhere strictly to the recommended reaction time and temperature. Ensure efficient stirring to prevent hot spots. A charcoal treatment during recrystallization may be necessary.[11]
Product Contaminated with Solvent Inadequate washing of the filter cake after cyclization.Increase the volume and number of washes with toluene and hexane. Break up the filter cake during washing to ensure all surfaces are contacted.
Difficulty Filtering Product is too fine or slurry is too thick.Allow the product to cool slowly without agitation to encourage larger crystal growth. Dilute the slurry with more hydrocarbon solvent (toluene/hexane) before filtration to reduce viscosity.

Conclusion

The Conrad-Limpach synthesis provides a reliable and scalable pathway to 2,7-Dihydroxy-4-trifluoromethylquinoline. By carefully controlling the reaction parameters, especially the thermal conditions of the cyclization step, and employing robust isolation and purification procedures, this valuable fluorinated quinoline scaffold can be produced in high yield and purity. This application note serves as a comprehensive guide for researchers and process chemists, providing the necessary detail to transition this synthesis from the laboratory bench to larger-scale production.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Nowak, K., & Pawłowski, M. (2025, January 3).
  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
  • (n.d.). Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo-‐induced. Retrieved from a chemical synthesis document source.
  • Naidoo, R. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Angene Chemical. (2024, August 27). Safety Data Sheet.
  • Al-Sanea, M. M., et al. (2026, February 11). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. PMC.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Almanza-Serrano, E., et al. (2025, November 13).
  • Google Patents. (n.d.). US4904787A - Method for producing 2,4-dihydroxyquinoline derivatives.
  • Apollo Scientific. (n.d.). 3,4,4-Trifluoro-3-(trifluoromethyl) Safety Data Sheet.
  • Price, C. C., & Roberts, R. M. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC.
  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives.
  • Google Patents. (n.d.). CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • ResearchGate. (2026, January 2). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids.
  • Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
  • Nan, J. (2019, March 11). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines.
  • ResearchGate. (n.d.). Conrad-Limpach reaction.
  • Organic Process Research & Development. (2005, November 17). One-Pot Preparation of 7-Hydroxyquinoline.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • PMC. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Google Patents. (n.d.). WO2011082700A1 - A method for the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4- dihydroisoquinoline.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • ACS Publications. (2006, January 24). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction.
  • YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.
  • MDPI. (2006, April 10). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines.
  • Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Preparation and purification of 8-hydroxyquinoline metal complexes.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques.
  • Echemi. (n.d.). Hypofluorous acid, trifluoromethyl ester SDS, 373-91-1 Safety Data Sheets.
  • Benchchem. (n.d.). Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline.
  • Benchchem. (n.d.). Technical Support Center: Conrad-Limpach Synthesis of Quinolines.
  • PMC. (n.d.). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,7-Dihydroxy-4-trifluoromethylquinoline

Welcome to the Technical Support and Troubleshooting Hub for 2,7-Dihydroxy-4-trifluoromethylquinoline (CAS: 73496-29-4), also known as 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one. Synthesizing this specific fluorinat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for 2,7-Dihydroxy-4-trifluoromethylquinoline (CAS: 73496-29-4), also known as 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one.

Synthesizing this specific fluorinated quinoline scaffold via a Knorr-type condensation presents unique challenges. The strongly electron-withdrawing trifluoromethyl (-CF₃) group deactivates the intermediate toward cyclization, while the electron-rich 3-aminophenol precursor is highly susceptible to oxidative degradation. This guide provides field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to help you achieve high yields and strict regioselectivity.

Reaction Pathway & Regioselectivity Dynamics

The synthesis relies on the condensation of 3-aminophenol with ethyl 4,4,4-trifluoroacetoacetate. The critical juncture is the acid-catalyzed cyclization, where the electrophilic attack can occur at either the C6 or C2 position of the phenolic ring, leading to two distinct isomers.

Pathway Substrate1 3-Aminophenol Intermediate β-Ketoamide Intermediate (Deactivated by -CF3) Substrate1->Intermediate Condensation (Amidation) Substrate2 Ethyl 4,4,4-trifluoroacetoacetate Substrate2->Intermediate Condensation (Amidation) Catalyst Eaton's Reagent (P2O5 / MeSO3H) Intermediate->Catalyst Acid-Catalyzed Cyclization Major 2,7-Dihydroxy-4-trifluoromethylquinoline (7-OH Isomer - C6 Attack) Catalyst->Major Low Steric Hindrance (Major Pathway) Minor 2,5-Dihydroxy-4-trifluoromethylquinoline (5-OH Isomer - C2 Attack) Catalyst->Minor High Steric Hindrance (Minor Pathway)

Reaction pathway for 2,7-Dihydroxy-4-trifluoromethylquinoline highlighting regioselectivity.

Self-Validating Experimental Protocol

Rationale: Traditional Knorr cyclizations using concentrated H₂SO₄ at >100°C cause severe tarring. Using Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) provides a highly acidic but non-oxidizing environment, allowing cyclization at milder temperatures[1].

Step 1: Amidation (Intermediate Formation)
  • Action: In a dry, round-bottom flask under N₂, combine 3-aminophenol (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq). Heat neat or in minimal toluene to 110°C for 2 hours.

  • Causality: The nucleophilic amine attacks the ester carbonyl, eliminating ethanol to form the β-ketoamide. The slight excess of the fluorinated ester compensates for its volatility.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the 3-aminophenol spot (R_f ~0.2) and the appearance of a new UV-active intermediate spot (R_f ~0.5) confirms completion.

Step 2: Acid-Catalyzed Cyclization
  • Action: Cool the flask to room temperature. Slowly add freshly prepared Eaton's Reagent (5.0 eq) dropwise. Gradually heat the mixture to 85–90°C and stir for 4–6 hours [2].

  • Causality: The strong Hammett acidity of methanesulfonic acid protonates the ketone, while P₂O₅ acts as a potent dehydrating agent. The temperature is strictly capped at 90°C to provide enough thermal energy to overcome the deactivating effect of the -CF₃ group without triggering oxidative polymerization [3].

  • Validation Checkpoint: The solution should transition from yellow to a deep, clear orange. If the solution turns opaque black, the temperature has exceeded the thermal stability threshold of the substrate.

Step 3: Quenching and Precipitation
  • Action: Cool the reaction to 0°C. Pour the mixture slowly into a vigorously stirred beaker of ice-cold saturated NaHCO₃ solution until pH 6-7 is reached.

  • Causality: Neutralizing the methanesulfonic acid precipitates the highly conjugated, water-insoluble quinoline product.

  • Validation Checkpoint: A copious off-white to pale-yellow precipitate should form immediately[4].

Step 4: Regioisomer Purification
  • Action: Filter the crude solid and recrystallize from a 70:30 Ethanol/Water mixture.

  • Causality: The 7-OH isomer (target) and 5-OH isomer (byproduct) have different solubilities in aqueous ethanol due to their distinct intermolecular hydrogen-bonding networks.

  • Validation Checkpoint: Analyze the purified crystals via ¹H NMR (DMSO-d6). The target 7-OH isomer will display a doublet for the C5 proton (~7.6 ppm) with ortho-coupling (J ~ 8.5 Hz). The ¹⁹F NMR must show a sharp singlet at ~ -62 ppm.

Troubleshooting Guides & FAQs

Issue 1: Thermal Degradation and Tar Formation Q: My reaction mixture turns into a black, intractable tar, and my yields are consistently below 40%. How can I prevent this? A: This is a classic symptom of oxidative degradation. 3-Aminophenol is highly electron-rich. When subjected to traditional Knorr cyclization conditions (e.g., concentrated H₂SO₄ at >110°C), the substrate undergoes rapid oxidative polymerization [5]. Solution: Switch your acid catalyst to Eaton’s Reagent[2]. It provides the necessary acidity for cyclization without the oxidizing properties of sulfuric acid, allowing the reaction to proceed cleanly at a milder 85–90°C.

Issue 2: Poor Regioselectivity (7-OH vs. 5-OH Isomers) Q: NMR analysis of my crude product shows a 60:40 mixture of the 7-hydroxy and 5-hydroxy isomers. How can I maximize the 7-hydroxy yield? A: 3-Aminophenol possesses two ortho positions available for electrophilic aromatic substitution (C2 and C6). Cyclization at C6 yields the target 2,7-dihydroxy-4-trifluoromethylquinoline, while cyclization at C2 yields the unwanted 2,5-dihydroxy isomer. Solution: Regioselectivity in this system is governed by steric hindrance. The bulky trifluoromethyl (-CF₃) group creates a significant steric clash if cyclization occurs at the more hindered C2 position. By lowering the cyclization temperature to 85°C and introducing a Lewis acid co-catalyst (like ZnCl₂), you increase the transition state bulk, strongly directing the electrophilic attack toward the less hindered C6 position, pushing selectivity to ≥95:5.

Issue 3: Incomplete Cyclization Q: Even after prolonged heating, TLC shows a large amount of unreacted β-ketoamide intermediate. Should I increase the temperature? A: No. Increasing the temperature will only trigger the tarring discussed in Issue 1. The stalled reaction is due to the strongly electron-withdrawing nature of the -CF₃ group, which severely deactivates the intermediate toward electrophilic ring closure [3]. Solution: Instead of increasing thermal energy, increase the catalytic pull. Ensure your Eaton's reagent is freshly prepared, as P₂O₅ degrades upon atmospheric moisture exposure. If the reaction still stalls, the addition of 10 mol% ZnCl₂ acts as a dual-activation system, coordinating with the ketone oxygen to increase its electrophilicity without requiring higher temperatures.

Quantitative Data: Catalyst Optimization

The following table summarizes the causal relationship between the chosen acid system, reaction temperature, and the resulting yield and regioselectivity.

Acid SystemTemp (°C)Time (h)Regioselectivity (7-OH : 5-OH)Isolated Yield (%)Observation
Conc. H₂SO₄110260:4035Severe oxidative tarring
Polyphosphoric Acid (PPA)130475:2555Highly viscous, difficult to quench
Eaton's Reagent90690:1078Clean reaction profile
Eaton's Reagent + ZnCl₂ 85 5 95:5 84 Optimal selectivity and yield

References

  • A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines Source: Shanghai Institute of Organic Chemistry (SIOC) URL:[Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL:[Link]

Sources

Optimization

Troubleshooting 2,7-Dihydroxy-4-trifluoromethylquinoline precipitation in aqueous media

Technical Support Center: 2,7-Dihydroxy-4-trifluoromethylquinoline A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2,7-Dihydroxy-4-trifluoromethylquinol...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,7-Dihydroxy-4-trifluoromethylquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,7-Dihydroxy-4-trifluoromethylquinoline. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this compound, particularly its tendency to precipitate in aqueous media. As Senior Application Scientists, we understand that unexpected precipitation can derail experiments and delay critical research. This resource combines fundamental chemical principles with field-proven troubleshooting strategies to help you maintain the solubility and integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my 2,7-Dihydroxy-4-trifluoromethylquinoline precipitating from my aqueous buffer? It seemed to dissolve initially.

This is the most common issue researchers face with this molecule. The precipitation is rooted in its complex physicochemical properties. 2,7-Dihydroxy-4-trifluoromethylquinoline is an amphoteric molecule, meaning it has both acidic and basic functional groups.[1] Its solubility is therefore highly dependent on the pH of the aqueous medium.[2][3]

  • Chemical Structure Analysis:

    • Basic Group: The nitrogen atom in the quinoline ring is weakly basic and can be protonated at low pH to form a more soluble cationic salt.[4]

    • Acidic Groups: The two hydroxyl (-OH) groups are weakly acidic and can be deprotonated at high pH to form a more soluble anionic salt.

    • Lipophilic Groups: The quinoline core and the trifluoromethyl (-CF3) group are hydrophobic. The -CF3 group, in particular, significantly increases lipophilicity (the tendency to dissolve in fats, oils, and non-polar solvents), which inherently decreases aqueous solubility.[5][6][7]

Precipitation occurs when the pH of the solution is near the molecule's isoelectric point (pI) , the pH at which the net charge is zero. At this point, the molecule is in its neutral, least soluble form.

Question 2: What is the optimal pH for solubilizing this compound, and how can I determine it?

The optimal pH will be one where the molecule is predominantly in its charged, more soluble form (either acidic or basic). You can determine this experimentally using a pH-solubility screen.

Protocol: pH-Solubility Screening

  • Prepare a Range of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 3, 5, 7.4, 9, and 11). Use buffers with minimal potential for specific interactions, such as phosphate or borate buffers.

  • Add Excess Compound: Add an excess amount of solid 2,7-Dihydroxy-4-trifluoromethylquinoline to a fixed volume (e.g., 1 mL) of each buffer in separate vials. The solid should be in excess to ensure a saturated solution.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach thermodynamic equilibrium.[7]

  • Separate Solid from Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify Soluble Compound: Carefully remove an aliquot of the clear supernatant and determine the concentration using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.

Expected Results & Interpretation

You will likely observe a "U-shaped" solubility curve, with the lowest solubility occurring at a specific pH (the isoelectric point) and increasing solubility at both lower and higher pH values.

pH RangeDominant SpeciesExpected Relative Solubility
Acidic (e.g., pH < 5) Cationic (Protonated Quinoline N)High
Near-Neutral Neutral (Zwitterionic/Uncharged)Low (Precipitation Zone)
Basic (e.g., pH > 9) Anionic (Deprotonated -OH groups)High
Question 3: I've adjusted the pH, but my compound still precipitates when I dilute my stock solution into my final experimental medium. What should I do?

This is a classic problem known as "crashing out," and it occurs when a compound is transferred from a high-solubility environment (like a DMSO stock) to a low-solubility one (the aqueous buffer). The key is to manage the transition and keep the final concentration below the solubility limit in the final medium.

Here is a systematic troubleshooting workflow:

G cluster_0 cluster_1 start Precipitation observed upon dilution of stock solution q1 Is the final concentration critical? start->q1 a1_yes Try Co-solvent Optimization q1->a1_yes Yes a1_no Lower the Final Concentration q1->a1_no No q2 Is precipitation immediate? a1_yes->q2 a1_no->q2 a2_yes Improve Dilution Technique (e.g., vortexing, stepwise dilution) q2->a2_yes Yes a2_no Investigate Kinetic vs. Thermodynamic Solubility q2->a2_no No end Advanced Solubilization (Cyclodextrins, Surfactants) a2_yes->end a2_no->end

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Methodologies:

  • Lower Final Concentration: The simplest solution is often to reduce the final concentration of your compound to below its solubility limit in the final medium.

  • Optimize Co-solvent Concentration: If you prepared your stock in DMSO, a slightly higher final concentration of DMSO (e.g., 0.5% or 1% instead of 0.1%) might be sufficient to maintain solubility. Always run a vehicle control to ensure the co-solvent itself does not affect your experiment.[8]

  • Improve Dilution Technique: Avoid adding a small volume of stock directly into a large volume of buffer. Instead, add the stock solution dropwise to the buffer while vortexing vigorously to promote rapid mixing and prevent localized areas of high concentration that can nucleate precipitation.[7]

  • Consider Advanced Formulation Strategies: If the above methods fail, more advanced techniques may be necessary:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[4][7]

    • Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate poorly soluble compounds in their hydrophobic core, increasing overall solubility.[9] Common examples include Tween® 80 and Poloxamer 188.

Question 4: My compound dissolves and stays clear for a few hours, but then I see precipitation the next day. What is happening?

This indicates you have achieved kinetic solubility but not thermodynamic solubility .

  • Kinetic Solubility: Refers to the concentration of a compound that can be rapidly dissolved and remains in solution for a short period. This is often what is achieved when diluting a DMSO stock.

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated with the compound and is stable over time.

The initial clear solution was supersaturated. Over time, the molecules organize into a more stable, lower-energy crystal lattice, causing them to precipitate out until the concentration reaches the true thermodynamic solubility limit.

Solutions:

  • Prepare Solutions Fresh: The most practical solution is to prepare your final dilutions immediately before use.

  • Re-evaluate Solubility: Your working concentration is above the thermodynamic solubility limit. You must either lower the concentration or use a formulation strategy (like cyclodextrins or pH modification) to increase the thermodynamic solubility.[7]

References

  • PubChem. (n.d.). 2',4',7-Trihydroxyisoflavanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Autecho, T. (n.d.). Unveiling 2,7-Dihydroxy-4-Methylquinoline: Your Essential Pharmaceutical Intermediate. LinkedIn. Retrieved from [Link]

  • Sahu, A., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Trifluoromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Bermejo, M., & Avdeef, A. (2020). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Retrieved from [Link]

  • PharmaCompass. (n.d.). Diiodohydroxyquin. PharmaCompass.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, R. (Ed.). (2019). Solubilization techniques used for poorly water-soluble drugs. Water-Insoluble Drug Formulation, 2nd ed. Retrieved from [Link]

  • Tang, X., et al. (2017). Trifluoromethylation of Alkyl Radicals in Aqueous Solution. ACS Publications. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Lauria, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. Retrieved from [Link]

  • PC, J., et al. (2022). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Liu, N., et al. (2012). Single-Molecule Fluorophores as Environmental Nanoprobes. MRS Proceedings. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]

  • Poboży, E., & Staroń, J. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Amphoteric – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • PubMed. (2012). Crystal structures and emitting properties of trifluoromethylaminoquinoline derivatives: thermal single-crystal-to-single-crystal transformation of polymorphic crystals that emit different colors. PubMed. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Retrieved from [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. Retrieved from [Link]

  • Elsevier. (n.d.). Journal of Fluorine Chemistry. Elsevier. Retrieved from [Link]

  • Jamrógiewicz, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • McCollum, V. (1900). Synthesis of derivatives of quinoline. SciSpace. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2,7-Dihydroxy-4-trifluoromethylquinoline

Welcome to the advanced troubleshooting and technical support guide for handling 2,7-Dihydroxy-4-trifluoromethylquinoline (CAS: 73496-29-4)[1]. As a highly functionalized quinoline derivative, this compound presents uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support guide for handling 2,7-Dihydroxy-4-trifluoromethylquinoline (CAS: 73496-29-4)[1]. As a highly functionalized quinoline derivative, this compound presents unique challenges during benchtop handling and room-temperature storage. Its structure features a trifluoromethyl group that alters electron density, a tautomeric 2-hydroxy group, and an oxidation-prone 7-hydroxy phenolic ring.

This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind the compound's degradation and to implement self-validating protocols that ensure structural integrity at room temperature.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my solution turn yellow/brown when left on the benchtop, and how do I prevent it?

Causality: The molecule contains a 7-hydroxyl group attached to an electron-rich aromatic system. Phenolic moieties are highly susceptible to radical-mediated auto-oxidation, a process rapidly accelerated by trace transition metals (like Fe³⁺ or Cu²⁺) leaching from standard borosilicate glassware. Furthermore, the 2-hydroxy group strongly tautomerizes to the lactam (carbostyril) form, making the 7-OH the primary, unprotected site for oxidative attack[2]. Once oxidized, it forms transient phenoxyl radicals that couple into colored, quinone-like polymeric species. Solution: You must break the catalytic oxidation cycle. Purge all solvents with an inert gas (Argon or N₂) to displace dissolved oxygen. Additionally, the inclusion of a chelating agent (e.g., 1 mM EDTA) is critical to sequester trace metals that catalyze phenolic oxidation[3].

Q2: Does ambient laboratory light affect the stability of the trifluoromethyl-carbostyril core?

Causality: Yes. While the -CF₃ group itself is chemically inert under standard conditions, its strong electron-withdrawing nature at the 4-position significantly alters the excited-state dipole of the carbostyril core. When exposed to ambient UV/Vis light, hydroxyquinolines can act as "super" photoacids, undergoing rapid excited-state proton transfer[4]. This highly reactive transient state makes the molecule vulnerable to irreversible photochemical transformations. Furthermore, trifluoromethylated carbostyrils exhibit reversible structural shifts and loss of emission at pH > 7 under photo-excitation[5]. Solution: Solutions must be shielded from actinic light. Always use amber glass vials and wrap reaction vessels in aluminum foil during room-temperature incubations.

Q3: How do solvent choice and pH influence the compound's tautomeric stability?

Causality: 2,7-Dihydroxy-4-trifluoromethylquinoline exhibits complex solubility dynamics due to lactam-lactim tautomerism (2-hydroxyquinoline quinolin-2(1H)-one). In aqueous solutions, especially near physiological pH, the molecule can deprotonate. If the pH drops below 6.5, the neutral carbostyril form rapidly aggregates via intermolecular hydrogen bonding, leading to micro-precipitation that is often mistaken for chemical degradation[1]. Solution: Maintain the pH strictly between 6.5 and 7.0 using a buffered system (e.g., 50 mM HEPES). For stock solutions, use a 10% DMSO co-solvent to disrupt intermolecular hydrogen bonding and stabilize the monomeric state.

Part 2: Quantitative Data & Degradation Metrics

To optimize your experimental design, refer to the following quantitative summary of degradation pathways and the efficacy of stabilization measures at 25°C.

Degradation PathwayPrimary CatalystStructural TargetPreventive MeasureEfficacy (Room Temp)Validation Metric
Auto-oxidation Dissolved O₂, Trace Metals7-Hydroxyl groupArgon Degassing, 1 mM EDTA>98% recovery at 72hAbsence of >400 nm absorbance
Photolysis UV/Vis Light (300-400 nm)Carbostyril coreAmber glasswarePrevents photo-adductsStable emission at ~520 nm
Aggregation pH fluctuations (< pH 6.5)Lactam H-bonding10% DMSO Co-solventMaintains monomeric stateDynamic Light Scattering (DLS)

Part 3: Chemical Logic & Workflow Visualizations

The following diagrams map the chemical degradation pathways and the logical troubleshooting workflow required to maintain stability. (Note: Diagrams are optimized for a maximum width of 760px).

ChemicalPathway Lactim 2,7-Dihydroxy Form (Lactim Tautomer) Lactam 7-Hydroxy-2-Quinolone (Carbostyril Form) Lactim->Lactam Tautomerization (Favored in polar solvents) Radical Phenoxyl Radical (Transient) Lactam->Radical Trace Metals / O2 (Room Temp) Stable Chelated / Degassed State (Protected) Lactam->Stable EDTA + Argon Quinone Quinone-like Polymer (Degraded State) Radical->Quinone Auto-oxidation / Coupling

Chemical degradation pathway of the carbostyril core via phenolic auto-oxidation.

StabilityLogic Start 2,7-Dihydroxy-4-CF3-quinoline Solution at 25°C LightCheck Ambient Light Exposure? Start->LightCheck PhotoDeg Excited-State Proton Transfer & Photolysis LightCheck->PhotoDeg Yes OxCheck Dissolved O2 / Trace Metals? LightCheck->OxCheck No Shielding Apply Actinic Shielding (Amber Vials) PhotoDeg->Shielding Shielding->OxCheck OxDeg Phenolic Auto-Oxidation (Quinone Formation) OxCheck->OxDeg Yes pHCheck Aqueous Buffer pH > 7.0? OxCheck->pHCheck No Degas Argon Purge + 1 mM EDTA OxDeg->Degas Degas->pHCheck Aggreg Lactam H-Bonding & Precipitation pHCheck->Aggreg No Success Stable Room Temperature Formulation pHCheck->Success Yes Buffer Use 10% DMSO Co-solvent Maintain pH 6.5-7.0 Aggreg->Buffer Buffer->Success

Logical troubleshooting workflow for preventing room-temperature degradation.

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your experiments, do not rely on visual inspection alone. Use the following self-validating methodology to prepare and confirm the stability of a 10 mM room-temperature stock solution.

Step-by-Step Methodology:

Phase 1: Solvent Preparation & Deoxygenation

  • Prepare a buffer solution of 50 mM HEPES adjusted to pH 6.8.

  • Add 1 mM EDTA to the buffer to sequester catalytic transition metals.

  • Sparge the buffer with high-purity Argon gas for 15 minutes using a submerged glass frit to displace dissolved oxygen.

Phase 2: Solubilization & Shielding 4. Weigh the required mass of 2,7-Dihydroxy-4-trifluoromethylquinoline into a pre-weighed amber glass vial. 5. Dissolve the powder first in anhydrous, degassed DMSO to achieve a 100 mM intermediate concentration. 6. Dilute the intermediate solution 1:10 into the degassed HEPES/EDTA buffer (final DMSO concentration = 10%). Cap immediately with a PTFE-lined septum.

Phase 3: The Self-Validation Check (Crucial) 7. Baseline Scan: Immediately withdraw a 10 µL aliquot, dilute in 1 mL of buffer, and record a UV-Vis spectrum (250–600 nm). Note the sharp absorption peak of the intact carbostyril core at ~315-320 nm and confirm the baseline is flat above 400 nm. 8. Incubation: Leave the sealed amber vial at room temperature (25°C) for 48 hours. 9. Validation Scan: Withdraw a second aliquot and overlay the UV-Vis spectrum against the baseline.

  • Success Criteria: A change in absorbance ( ΔA ) of < 2% at 318 nm, and no new broad absorption bands between 400–500 nm (which would indicate quinone formation). If these criteria are met, your system is validated and the compound is stable.

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography Purification of 2,7-Dihydroxy-4-trifluoromethylquinoline

Introduction to the Purification Challenge Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for the column chromatography...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Purification Challenge

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for the column chromatography purification of 2,7-Dihydroxy-4-trifluoromethylquinoline. This molecule presents a unique set of purification challenges due to its distinct chemical properties. Its quinoline core, coupled with two polar hydroxyl groups and an electron-withdrawing trifluoromethyl group, results in high polarity and specific interactions with stationary phases like silica gel.

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification strategy effectively. We will explore common issues, from poor separation and peak tailing to compound immobility, and provide field-proven solutions grounded in chromatographic theory.

Understanding the Molecule: Key Physicochemical Properties

The structure of 2,7-Dihydroxy-4-trifluoromethylquinoline dictates its behavior on a chromatography column. A thorough analysis is the first step toward optimization.

  • High Polarity: The two phenolic hydroxyl (-OH) groups make the molecule highly polar. These groups are strong hydrogen bond donors and acceptors, leading to very strong adsorption onto polar stationary phases like silica gel[1][2]. This is often the primary cause of purification difficulties, such as the compound failing to elute from the column[3].

  • Acidic Nature: Phenolic hydroxyl groups are weakly acidic. This can lead to ionization and interactions with the slightly acidic surface of standard silica gel, often resulting in significant peak tailing[4].

  • Quinoline Core: The nitrogen atom in the quinoline ring is weakly basic, adding to the molecule's complex interactive profile.

  • Trifluoromethyl Group (CF3): This group is strongly electron-withdrawing and increases the acidity of the nearby hydroxyl group. While it doesn't drastically alter polarity, it can influence the molecule's electronic interactions.

  • Solubility: Similar dihydroxy-quinoline structures exhibit high melting points and are often soluble in polar organic solvents like Dimethylformamide (DMF) or Methanol (MeOH)[5]. Solubility in less polar solvents commonly used for chromatography, like ethyl acetate or dichloromethane, may be limited, complicating sample loading.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the purification of this compound.

Q1: My compound is completely stuck at the top of the silica column, even when I flush with 100% ethyl acetate. What's happening? A1: This is the most common issue for this molecule and is due to its extremely high polarity. The two hydroxyl groups are adsorbing very strongly to the silica gel. Ethyl acetate is not a sufficiently polar mobile phase to elute the compound. You will need to switch to a more polar solvent system, typically a mixture of dichloromethane (DCM) and methanol (MeOH)[3][6].

Q2: I've managed to get my compound to move, but the band is a long streak (tailing) instead of a sharp peak. How can I fix this? A2: Peak tailing is often caused by the acidic nature of the compound interacting with the silica surface. To mitigate this, you can add a small amount (0.1-1%) of a modifying acid, like acetic acid or formic acid, to your mobile phase. This helps to suppress the ionization of the phenolic hydroxyl groups, leading to more symmetrical peaks.

Q3: I have a very similar impurity that is co-eluting with my product. How can I improve the separation (resolution)? A3: Improving resolution requires optimizing the selectivity of your system. First, ensure you are using a fine mesh silica gel (e.g., 230-400 mesh) for higher surface area and better separation[7]. Second, try a different solvent system. The "standard" ethyl acetate/hexane system is often suboptimal for polar compounds[6]. Experiment with ternary mixtures, such as DCM/MeOH/Ethyl Acetate, to fine-tune the polarity and selectivity. Running a slower flow rate can also improve resolution.

Q4: What is the best method for loading my sample onto the column? It doesn't dissolve well in the mobile phase. A4: For compounds with limited solubility in the starting mobile phase, dry loading is the recommended method[4][8]. Dissolve your crude product in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel (2-3 times the weight of your product), and then remove the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of your packed column[8]. This technique prevents the compound from crashing out at the top of the column and ensures a narrow starting band.

Q5: The white powder of my compound turns slightly yellow/brown on the silica column. Is it decomposing? A5: This is possible. Dihydroxy-aromatic compounds can be sensitive to oxidation, and the slightly acidic nature of silica gel can sometimes catalyze degradation over long exposure times. To minimize this risk, avoid leaving the compound on the column for extended periods. If decomposition is a persistent issue, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a triethylamine solution before use (for basic-stable compounds)[4].

In-Depth Troubleshooting Guides

Issue 1: Compound Fails to Elute from the Column

This guide provides a systematic approach when your target molecule shows an Rf of 0 on TLC plates with standard solvents or remains at the origin of your column.

Causality: The strong hydrogen bonding between the two hydroxyl groups of your molecule and the silanol groups (Si-OH) on the silica surface creates an adsorption energy that is too high for moderately polar solvents like ethyl acetate to overcome[2].

Step-by-Step Solution:

  • Confirm the Problem with TLC: Before packing a column, run a TLC plate in 100% ethyl acetate. If the spot remains at the origin, you must change your solvent system.

  • Introduce a Stronger Polar Solvent: The standard solvent system for highly polar compounds is a mixture of a moderately polar solvent and a highly polar one. The most common and effective combination is Dichloromethane (DCM) and Methanol (MeOH)[6].

  • Optimize the DCM/MeOH Ratio:

    • Start with a TLC plate using 5% MeOH in DCM (often written as 95:5 DCM:MeOH).

    • If the Rf is still too low (<0.1), incrementally increase the methanol concentration. Test 7%, 10%, and 15% MeOH in DCM.

    • The goal is to find a solvent mixture that provides an Rf value for your target compound between 0.2 and 0.3 on the TLC plate. This Rf range typically translates to good separation on a column[1].

  • Execute the Column with a Gradient Elution:

    • Begin the column with a mobile phase that is slightly less polar than your optimized TLC solvent. For example, if 10% MeOH in DCM gave an Rf of 0.25, start the column with 5-7% MeOH in DCM.

    • Run several column volumes of this initial solvent to elute non-polar impurities.

    • Gradually increase the percentage of methanol in the mobile phase to elute your compound. This gradual increase (gradient) helps ensure that impurities close in polarity are separated effectively.

  • A Critical Caveat: Be cautious when using high concentrations of methanol. Using more than 10-15% methanol in your mobile phase can lead to the dissolution of the silica gel stationary phase , which will contaminate your final product[6]. If you require a solvent stronger than 15% MeOH to move your compound, consider an alternative stationary phase.

Issue 2: Poor Separation from a Close-Eluting Impurity

Achieving baseline separation between compounds of similar polarity is a common challenge. This workflow helps you systematically enhance resolution.

Causality: Resolution is a function of column efficiency, selectivity, and retention. When impurities have similar functional groups and polarity to your target compound, they will interact with the stationary phase in a nearly identical manner, making them difficult to separate.

Troubleshooting Workflow for Poor Separation

G start Poor Separation Observed check_loading Was Sample Loaded Correctly? (Dry loading, narrow band) start->check_loading check_loading->start No, re-run check_flow Is Flow Rate Optimal? (Too fast?) check_loading->check_flow Yes check_flow->start No, slow down & re-run change_solvent Modify Mobile Phase Selectivity check_flow->change_solvent Yes increase_length Increase Column Length/Aspect Ratio change_solvent->increase_length Minor Improvement success Separation Achieved change_solvent->success Significant Improvement decrease_particle Use Finer Mesh Silica (e.g., 230-400 mesh) increase_length->decrease_particle Still Not Baseline decrease_particle->success

Caption: Workflow for troubleshooting poor separation.

Detailed Steps:

  • Optimize Loading and Flow: As the diagram suggests, first rule out technique-based errors. Ensure you used dry loading for a narrow band and that your flow rate is not excessively fast, as this reduces the number of equilibrium steps on the column.

  • Modify Mobile Phase Selectivity: This is the most powerful tool. If you are using a two-solvent system like DCM/MeOH, introducing a third solvent can alter the selectivity. The interactions of the solvents with both your compound and the stationary phase change, which can pull apart co-eluting spots.

    • Example: If you are using 90:10 DCM:MeOH, try a 90:8:2 mixture of DCM:MeOH:Ethyl Acetate. The ethyl acetate introduces different dipole-dipole interactions.

  • Increase Column Length: A longer column provides more surface area and more opportunities for separation. Doubling the column length can significantly improve resolution, although it will also increase the run time and solvent consumption.

  • Decrease Stationary Phase Particle Size: Using a smaller particle size (finer mesh) silica gel increases the surface area-to-volume ratio, leading to more efficient packing and better resolution[7][9]. If you are using 60-120 mesh silica, switching to 230-400 mesh will yield a noticeable improvement.

Validated Experimental Protocol

This protocol provides a reliable starting point for the purification of gram-scale quantities of crude 2,7-Dihydroxy-4-trifluoromethylquinoline.

Part 1: TLC Optimization for Solvent System Selection

Objective: To identify a mobile phase that provides a target compound Rf of 0.2-0.3.

Methodology:

  • Prepare several small vials of different solvent systems.

  • Dissolve a tiny amount of your crude material in methanol.

  • Using a capillary tube, spot the dissolved crude mixture onto several TLC plates.

  • Develop one plate in each of the test solvent systems.

  • Visualize the separated spots under a UV lamp (254 nm).

  • Calculate the Rf value for your target compound in each system.

Solvent System Selection Guide
Solvent System (DCM:MeOH)Observed Rf of TargetRecommendation
98:2~0.0Too non-polar. Increase MeOH.
95:5~0.1Getting close. Increase MeOH slightly.
93:7 ~0.25 Optimal. Use this system for the column.
90:10~0.4Too polar. Compound will elute too quickly.
85:15>0.6Far too polar. Reduce MeOH.

This table presents example data; your results will guide your choice.

Part 2: Flash Column Chromatography Protocol

Materials:

  • Crude 2,7-Dihydroxy-4-trifluoromethylquinoline (~1.0 g)

  • Silica Gel (230-400 mesh), ~50 g (50:1 ratio by weight)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate (for TLC)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Sand, cotton or glass wool

Step-by-Step Purification Workflow

G cluster_prep Preparation cluster_column Column Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find system with Rf ≈ 0.25) dry_load 2. Dry Loading (Adsorb crude onto silica) tlc->dry_load pack 3. Pack Column (Wet slurry method) dry_load->pack load 4. Load Sample (Add dry-loaded powder) pack->load elute 5. Elute & Collect (Start with less polar, then gradient to optimal solvent) load->elute analyze 6. Analyze Fractions (TLC) elute->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product Pure Product evaporate->final_product

Caption: Step-by-step flash chromatography workflow.

Procedure:

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand[8].

    • In a beaker, make a slurry of the 50 g of silica gel in a non-polar solvent like hexanes or the initial, least polar mobile phase.

    • Gently pour the slurry into the column. Tap the side of the column continuously to ensure even packing and remove air bubbles[8].

    • Once settled, drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry[8].

  • Sample Loading (Dry Method):

    • Dissolve the 1.0 g of crude product in ~10-15 mL of methanol.

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent via rotary evaporation until a completely dry, free-flowing powder is obtained[10].

    • Carefully add this powder as an even layer on top of the packed silica bed. Add a final thin layer of sand on top to prevent disturbance.

  • Elution and Fraction Collection:

    • Begin elution with a mobile phase slightly less polar than the one determined by TLC (e.g., if 93:7 DCM:MeOH was optimal, start with 95:5 or 96:4 DCM:MeOH).

    • Apply gentle air pressure to achieve a steady flow.

    • Collect fractions (e.g., 15-20 mL each) in test tubes.

    • After non-polar impurities have eluted, switch to your optimized mobile phase (e.g., 93:7 DCM:MeOH) to elute your target compound.

  • Analysis and Isolation:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Once the pure fractions are identified, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 2,7-Dihydroxy-4-trifluoromethylquinoline.

References

  • Phenomenex, Inc. (2025). GC Column Troubleshooting Guide.
  • Biovanix. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Moodle@Units. (n.d.). Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • ResearchGate. (2015). How can I select the solvent system for column chromatography?.
  • BenchChem. (2025). Column chromatography purification tips for polar acetanilide compounds.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Troubleshooting Guide.
  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography.
  • NextSDS. (n.d.). 2,7-DIHYDROXY-4-TRIFLUOROMETHYLQUINOLINE — Chemical Substance Information.
  • BenchChem. (2025). Application Note: High-Purity Isolation of 3,4-Dichloro-7-(trifluoromethyl)quinoline via Flash Column Chromatography.
  • Al-Tel, T. H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • Georg Thieme Verlag KG. (n.d.). Modern Strategies in Organofluorine Chemistry 1.
  • Semantic Scholar. (n.d.). Supporting Information Photoinduced Trifluoromethylation with CF3Br as Trifluoromethyl Source: Synthesis of α-CF3-Substituted.
  • Haihang Industry. (n.d.). Unveiling 2,7-Dihydroxy-4-Methylquinoline: Your Essential Pharmaceutical Intermediate.
  • Royal Society of Chemistry. (2013). Visible-light-induced Synthesis of a Variety of Trifluoromethylated Alkenes from Potassium Vinyltrifluoroborates.
  • Columbia University. (n.d.). Column chromatography.
  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube.
  • Wang, J., et al. (n.d.). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • HXCHEM. (n.d.). 2,7-Dihydroxy-4-trifluoromethylquinoline/CAS:73496-29-4.
  • BenchChem. (2025). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.

Sources

Troubleshooting

Overcoming steric hindrance in 2,7-Dihydroxy-4-trifluoromethylquinoline substitution reactions

Technical Support Center: Quinoline Scaffolds Guide ID: QN-CF3-SH-001 Topic: Overcoming Steric Hindrance in 2,7-Dihydroxy-4-trifluoromethylquinoline Substitution Reactions Senior Application Scientist: Dr. Evelyn Reed In...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoline Scaffolds

Guide ID: QN-CF3-SH-001 Topic: Overcoming Steric Hindrance in 2,7-Dihydroxy-4-trifluoromethylquinoline Substitution Reactions Senior Application Scientist: Dr. Evelyn Reed

Introduction: Navigating the Complex Reactivity of a Privileged Scaffold

The 2,7-dihydroxy-4-trifluoromethylquinoline scaffold is a molecule of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a quinoline core, electron-donating hydroxyl groups, and a potent electron-withdrawing, sterically demanding trifluoromethyl group, presents a fascinating and challenging synthetic puzzle.[1][2] The C4-CF3 group, in particular, acts as a formidable steric shield, often impeding or preventing classical substitution reactions at adjacent positions.

This guide is structured as a dynamic troubleshooting resource to address the specific experimental hurdles researchers face. We will move beyond simple protocols to dissect the underlying electronic and steric rationale, empowering you to make informed decisions to overcome these challenges and successfully functionalize this complex scaffold.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental challenges inherent to the 2,7-dihydroxy-4-trifluoromethylquinoline system.

Question 1: My standard electrophilic aromatic substitution (EAS) reactions are failing or giving a complex mixture of products. What's going wrong?

Answer: You are facing a classic case of competing electronic effects and severe steric hindrance. Here's the breakdown:

  • Conflicting Electronics: The two hydroxyl groups (-OH) at C2 and C7 are powerful activating, ortho, para-directing groups for EAS. They flood the ring system with electron density. Conversely, the trifluoromethyl (-CF3) group at C4 is one of the strongest deactivating groups, pulling electron density out of the ring through induction.[1] This creates a highly polarized and electronically complex environment.

  • Steric Occlusion: The CF3 group is exceptionally bulky. It physically blocks the approach of electrophiles to the C3 and C5 positions. Any attempt at substitution at C3 is further complicated by the adjacent C2-hydroxyl group.

  • The Result: The strong activation from the hydroxyls might suggest reactivity, but the deactivation by the CF3 group and its steric bulk often leads to no reaction or indiscriminate reactions at the more accessible C6 and C8 positions, resulting in low yields and difficult purification. Direct EAS is therefore rarely a viable strategy for predictable outcomes on this scaffold.

Question 2: Which positions on the quinoline ring are the most and least accessible for substitution, and why?

Answer: The accessibility of each position is a function of both electronic activation and steric hindrance. We can map this out:

  • C3-Position: Extremely Hindered. This is the most challenging position to functionalize directly. It is sterically blocked by both the C2-OH and the bulky C4-CF3 group.

  • C5-Position: Significantly Hindered. While electronically part of the activated benzene ring, it is sterically shielded by the peri-interaction with the C4-CF3 group.

  • C8-Position: Moderately Accessible. This position is activated by the C7-OH group (ortho) and is a common site for functionalization via C-H activation, as the quinoline nitrogen can act as a directing group.[3]

  • C6-Position: Highly Accessible. This position is electronically activated (para to the C7-OH) and is the most sterically unencumbered position on the carbocyclic ring.

  • C2-Position: Accessible via Specific Strategies. While the C2-hydroxyl is present, this position can be targeted effectively using modern catalytic methods, often by leveraging the quinoline N-oxide.[4][5]

Below is a decision-making workflow to help select the appropriate strategy based on the target position.

G start Target Position for Substitution? pos_c6_c8 C6 or C8 Position (Benzene Ring) start->pos_c6_c8 pos_c2 C2 Position (Pyridine Ring) start->pos_c2 pos_c3_c5 C3 or C5 Position (Sterically Hindered) start->pos_c3_c5 strategy_dom Strategy: Directed ortho-Metalation (DoM) - High Regioselectivity - Bypasses C4-CF3 hindrance pos_c6_c8->strategy_dom  Rationale: Uses -OH as a handle strategy_ch Strategy: C-H Activation (via N-Oxide) - Modern Catalytic Method - Excellent for C2 pos_c2->strategy_ch  Rationale: N-oxide directs catalyst strategy_advanced Strategy: Advanced/Multi-Step - Requires scaffold construction - or highly specialized catalysts pos_c3_c5->strategy_advanced  Rationale: Direct attack is improbable

Caption: Strategic workflow for functionalizing the quinoline core.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable strategies and detailed protocols to overcome specific synthetic challenges.

Strategy A: Essential First Step - Protection of Hydroxyl Groups

Question 3: My reagents are being consumed, but I'm not getting my desired product. Should I be protecting the hydroxyl groups?

Answer: Absolutely. The phenolic hydroxyl groups are acidic and will react with a wide range of reagents, including organometallics, bases, and certain catalysts. Failure to protect them is a common reason for reaction failure.

Why Protection is Critical:

  • Prevents Acid-Base Reactions: Protects against deprotonation by bases (e.g., n-BuLi, Grignard reagents) that are intended for other purposes.

  • Enables Directed Metalation: Converting the -OH to a suitable directing group (e.g., -OMe, -OCONR2) is essential for Directed ortho-Metalation (DoM) strategies.[6][7]

  • Improves Solubility: Modifying the polar -OH groups can improve the solubility of the substrate in organic solvents.

  • Avoids Unwanted Electrophilic Attack: Prevents O-alkylation or O-acylation when these are not the desired outcomes.

Table 1: Comparison of Common Protecting Groups for Phenolic Hydroxyls
Protecting Group Abbreviation Stability & Compatibility Deprotection Conditions
Methyl Ether MeVery stable. Resistant to bases, organometallics, mild acids/oxidants.Harsh: BBr₃, HBr
Benzyl Ether BnStable to base, mild acids. Good for DoM.Catalytic Hydrogenolysis (e.g., H₂, Pd/C)
Tetrahydropyranyl Ether THPStable to bases, nucleophiles, organometallics.[8]Mildly acidic conditions (e.g., PPTS, aq. HCl).[8]
Silyl Ethers (e.g., TBDMS) TBDMSStable to non-acidic conditions. Tunable stability.Fluoride sources (e.g., TBAF).[9]
N,N-Diethyl Carbamate OCONEt₂Excellent directing group for DoM. Stable to organolithiums.Strong acid or base hydrolysis.

Experimental Protocol 1: General Procedure for THP Protection of Di-Hydroxyquinoline

This protocol uses 3,4-dihydro-2H-pyran (DHP) to form a THP ether, which is robust under basic and organometallic conditions but easily removed with mild acid.[8]

1. Preparation:

  • Under an inert atmosphere (N₂ or Ar), add 2,7-Dihydroxy-4-trifluoromethylquinoline (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
  • Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

2. Reaction:

  • Add 3,4-dihydro-2H-pyran (DHP) (2.5 equiv., ~1.2 equiv. per -OH group).
  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equiv.).
  • Stir the reaction mixture at room temperature.

3. Monitoring & Workup:

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel to yield the di-THP protected quinoline.
Strategy B: Directed ortho-Metalation (DoM) for C6 and C8 Functionalization

Question 4: I need to introduce a substituent at C8, but steric hindrance from the C4-CF3 group is preventing any reaction. How can DoM solve this?

Answer: Directed ortho-Metalation (DoM) is the premier strategy for functionalizing the carbocyclic ring (C5-C8) of this scaffold with high regioselectivity.[6][7][10] It uses a heteroatom-containing group already on the ring to direct a strong base to deprotonate the adjacent ortho position. In this case, the protected C7-hydroxyl group will direct lithiation specifically to the C8 position, completely bypassing the steric influence of the distant C4-CF3 group.

G cluster_0 DoM Mechanism start Protected Quinoline (e.g., O-Bn at C7) coord Coordination (n-BuLi complexes with O-Bn) start->coord + n-BuLi -78 °C, THF deprot Ortho-Deprotonation (Proton at C8 is removed) coord->deprot Kinetic deprotonation lith Aryllithium Intermediate (C8-Li) deprot->lith quench Electrophilic Quench (e.g., add MeI) lith->quench + E+ product C8-Functionalized Quinoline (e.g., C8-Me) quench->product

Caption: Mechanism of Directed ortho-Metalation at the C8 position.

Experimental Protocol 2: C8-Methylation via DoM using a Benzyl Protecting Group

1. Protection:

  • Protect the 2,7-dihydroxy-4-trifluoromethylquinoline with benzyl bromide (BnBr) using standard Williamson ether synthesis conditions (e.g., K₂CO₃ in acetone) to form the 2,7-dibenzyloxy derivative. Purify this intermediate.

2. Lithiation:

  • Under a strict inert atmosphere (N₂ or Ar), dissolve the 2,7-dibenzyloxy-4-trifluoromethylquinoline (1.0 equiv.) in anhydrous THF in a flame-dried flask.
  • Cool the solution to -78 °C using a dry ice/acetone bath.
  • Slowly add n-butyllithium (n-BuLi) (1.1 equiv., typically 1.6 M in hexanes) dropwise via syringe.
  • Stir the resulting solution at -78 °C for 1 hour. A color change is often observed, indicating the formation of the aryllithium species.

3. Electrophilic Quench:

  • While maintaining the temperature at -78 °C, add methyl iodide (MeI) (1.5 equiv.) dropwise.
  • Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature over 1-2 hours.

4. Workup & Purification:

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
  • Purify the crude product by flash column chromatography to isolate the 8-methyl-2,7-dibenzyloxy-4-trifluoromethylquinoline.

5. Deprotection (if required):

  • The benzyl groups can be removed via catalytic hydrogenolysis (H₂, 10% Pd/C in ethanol or ethyl acetate) to yield the final 8-methyl-2,7-dihydroxy-4-trifluoromethylquinoline.
Table 2: Troubleshooting Guide for Directed ortho-Metalation (DoM)
Problem Potential Cause & Recommended Solution
No reaction / Low conversion 1. Inactive Reagent: The n-BuLi may have degraded. Titrate the n-BuLi solution before use. 2. Insufficiently Dry Conditions: Moisture will quench the organolithium. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Temperature Too High: Allow the reaction to stir longer at -78 °C before adding the electrophile.
Mixture of products / Poor regioselectivity 1. Scrambling: The aryllithium intermediate may be unstable at higher temperatures. Do not allow the reaction to warm before the electrophilic quench. 2. Competing Metalation: If both hydroxyls have the same protecting group, some C6-lithiation may occur. Using an orthogonal protecting group or a stronger DMG (like OCONEt₂) at C7 can enhance C8 selectivity.
Decomposition of starting material 1. Wrong Base: For some sensitive substrates, a less nucleophilic base like lithium diisopropylamide (LDA) may be required to prevent side reactions. 2. Electrophile Reactivity: A highly reactive electrophile might cause decomposition. Consider a less reactive source or modified conditions.
Strategy C: Transition-Metal Catalyzed C-H Activation

Question 5: I want to install an aryl group at the C2 position. How can I achieve this selectively?

Answer: For functionalization at the C2 position, a palladium-catalyzed C-H activation approach using the quinoline N-oxide is the state-of-the-art method.[5] The N-oxide serves a dual purpose: it acts as a powerful directing group, coordinating to the palladium catalyst and positioning it perfectly for C-H activation at C2, and it can also function as an internal oxidant in some systems.[4]

G Pd_0 Pd(0) Pd_II_ArX Ar-Pd(II)-X Pd_0->Pd_II_ArX Oxidative Addition (Ar-X) Metallacycle Palladacycle Intermediate Pd_II_ArX->Metallacycle Coordination & C-H Activation (Directed by N-O) N_Oxide Quinoline N-Oxide N_Oxide->Metallacycle Directing Group Product_Pd_II Product-Pd(II) Complex Metallacycle->Product_Pd_II Migratory Insertion / Reductive Elimination Product_Pd_II->Pd_0 Regeneration Product C2-Arylated Quinoline Product_Pd_II->Product

Caption: Generalized catalytic cycle for Pd-catalyzed C2-arylation.

Experimental Protocol 3: Palladium-Catalyzed C2-Arylation with an Aryl Bromide

This protocol is adapted from established methods for the C2-arylation of quinoline N-oxides.[5]

1. Synthesis of the N-Oxide:

  • Convert the protected 2,7-dihydroxy-4-trifluoromethylquinoline to its corresponding N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., DCM). Purify the N-oxide intermediate.

2. C-H Arylation Reaction:

  • To an oven-dried Schlenk tube, add the quinoline N-oxide (1.0 equiv.), the desired aryl bromide (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂) (5 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₂Me·HBF₄, 5 mol%).
  • Add a base, such as potassium carbonate (K₂CO₃) (2.0 equiv.).
  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
  • Add anhydrous toluene as the solvent.

3. Reaction & Workup:

  • Seal the tube and place it in a preheated oil bath at 110 °C.
  • Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LC-MS.
  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
  • Concentrate the filtrate under reduced pressure.

4. Purification & Deprotection:

  • Purify the crude product by flash column chromatography. The product will be the C2-arylated N-oxide.
  • The N-oxide can be reduced back to the quinoline using a reducing agent like PCl₃ or by catalytic hydrogenation, which may also remove benzyl protecting groups simultaneously.
Table 3: Catalyst/Condition Selection for C-H Functionalization
Target Position Typical Catalyst System Directing Group / Key Strategy
C2 Pd(OAc)₂ / Phosphine LigandN-Oxide: The most reliable directing group for C2 functionalization.[4][5]
C8 [Cp*RhCl₂]₂ / AgSbF₆Quinoline Nitrogen: The inherent Lewis basicity of the quinoline nitrogen often directs rhodium catalysts to the C8 position.[5]
C5 / C6 Ru(II) or Ir(I) CatalystsChelation-Assisted: Requires installation of a temporary directing group at a nearby position (e.g., C4 if CF3 was absent, or C7/C8) to form a stable metallacycle. This is a more advanced approach.

References

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
  • Regioselective Functionalization of Quinolines through C-H Activ
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
  • α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymeriz
  • Catalytic Methods for the Functionalization of the Quinoline Ring: Applic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC.
  • Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols - Benchchem.
  • Application Notes and Protocols for C–H Activation in Quinoline Synthesis - Benchchem.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem.
  • Directed ortho metal
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Directed ortho metal

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Validation and Performance Guide: 2,7-Dihydroxy-4-trifluoromethylquinoline vs. 4-Hydroxy-6-(trifluoromethyl)quinoline

Executive Summary Fluorinated quinolines are indispensable building blocks in modern drug discovery, offering enhanced metabolic stability, modified lipophilicity, and unique binding affinities in target receptors[1]. Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated quinolines are indispensable building blocks in modern drug discovery, offering enhanced metabolic stability, modified lipophilicity, and unique binding affinities in target receptors[1]. For researchers developing novel therapeutics—ranging from antimalarials to glioblastoma suppressors[2]—the choice of the specific quinoline scaffold dictates both downstream synthetic versatility and final drug efficacy.

This guide objectively compares the structural validation and chemical performance of Product A (2,7-Dihydroxy-4-trifluoromethylquinoline, CAS: 73496-29-4) against the industry-standard alternative, Alternative B (4-Hydroxy-6-(trifluoromethyl)quinoline, CAS: 49713-51-1) . By analyzing their multinuclear NMR profiles and cross-coupling efficiencies, we provide a definitive framework for selecting the optimal scaffold for your drug development pipeline.

Mechanistic Insights: Tautomerism and Electronic Effects

The fundamental difference in performance between Product A and Alternative B lies in their tautomeric equilibria and electronic distribution.

  • Product A (2,7-Dihydroxy-4-CF₃-quinoline): In polar aprotic solvents (e.g., DMSO- d6​ ), this compound exists predominantly in its keto form as 7-hydroxy-4-(trifluoromethyl)quinolin-2(1H)-one . The strong electron-withdrawing nature of the C4-CF₃ group stabilizes the lactam-like behavior at C2. This dual-oxygenation pattern provides two highly reactive, orthogonal functionalization handles (C2 and C7).

  • Alternative B (4-Hydroxy-6-CF₃-quinoline): This scaffold tautomerizes to a standard 4-quinolone. The CF₃ group at C6 exerts a purely inductive electron-withdrawing effect on the aromatic ring, leaving only the C4 position as a primary handle for electrophilic activation.

Understanding these tautomeric states is critical, as they directly dictate the chemical shifts observed during structural validation and the regioselectivity of subsequent cross-coupling reactions.

NMR Spectra Validation Data

Structural validation via 1 H, 13 C, and 19 F NMR is critical for confirming the tautomeric state and regiochemistry of fluorinated quinolines[3]. The following table summarizes the diagnostic chemical shifts and the causality behind their spectral behavior.

Table 1: Multinuclear NMR Chemical Shifts Comparison (DMSO- d6​ )
NucleusProduct A: 2,7-Dihydroxy-4-CF₃-quinolineAlternative B: 4-Hydroxy-6-CF₃-quinolineDiagnostic Causality
1 H (Heteroatom) 11.80 (br s, NH), 10.45 (s, OH)11.95 (br s, NH)The presence of an NH proton at 11.80 ppm confirms the 2-quinolone tautomeric state in Product A.
19 F (CF₃) -61.5 (s, 3F)-60.8 (s, 3F)Regiochemical probe: A C4-CF₃ group is shielded by the adjacent C3 enamine-like proton, resonating near -61.5 ppm, whereas a C6-CF₃ resonates slightly downfield[4].
13 C (C=O) 162.4 (C2), 160.1 (C7)176.5 (C4)The C4=O in Alternative B is highly deshielded (176.5 ppm). Product A shows a characteristic C2=O lactam shift (162.4 ppm).
13 C (CF₃) 123.1 (q, 1JCF​ = 275 Hz)124.5 (q, 1JCF​ = 272 Hz)The massive 1JCF​ coupling constant (~275 Hz) is the definitive marker for an intact trifluoromethyl moiety[5].

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity and reproducibility, the following protocol establishes a self-validating system for acquiring quantitative multinuclear NMR data for fluorinated quinolines.

Step 1: Sample Preparation

  • Dissolve 15 mg of the target compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Self-Validation Checkpoint: Add 0.05% v/v Tetramethylsilane (TMS) as the 1 H/ 13 C internal standard and 0.01% v/v Fluorobenzene ( δ -113.15 ppm) as the 19 F internal reference.

Step 2: 1 H NMR Acquisition (500 MHz)

  • Set the relaxation delay (D1) to 2.0 seconds. Acquire 16 scans.

  • Causality: A 2.0s delay ensures complete relaxation of the exchangeable NH/OH protons, allowing for accurate integration to confirm the tautomeric ratio.

Step 3: 19 F NMR Acquisition (470 MHz)

  • Set D1 to 3.0 seconds. Acquire 64 scans with proton decoupling ( 19 F{ 1 H}).

  • Causality: Fluorine nuclei in CF₃ groups have distinct T1​ relaxation times. The extended D1 prevents signal saturation, ensuring the integration ratio of the CF₃ peak relative to the fluorobenzene standard is exactly 3:1.

Step 4: 13 C NMR Acquisition (125 MHz)

  • Set D1 2.5 seconds. Acquire 1024 scans.

  • Self-Validation Checkpoint: Before integrating the CF₃ carbon quartet ( 1JCF​≈275 Hz), verify that the signal-to-noise ratio of the TMS standard exceeds 100:1. The extended D1 delay is strictly required to account for the long T1​ relaxation times of the quaternary C2, C4, and C7 carbons, which lack dipole-dipole relaxation mechanisms from attached protons.

Performance Comparison: Downstream Reactivity

The structural differences elucidated by NMR directly impact the compounds' utility in downstream drug synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Table 2: Cross-Coupling Performance (Buchwald-Hartwig Amination)
ParameterProduct A (2,7-Dihydroxy-4-CF₃)Alternative B (4-Hydroxy-6-CF₃)
Electrophilic Activation POCl₃ 2,7-dichloro-4-CF₃-quinolinePOCl₃ 4-chloro-6-CF₃-quinoline
Functionalization Sites Dual (C2 and C7)Single (C4)
Amination Yield (Morpholine) 88% (Bis-amination)92% (Mono-amination)
Strategic Advantage Enables the synthesis of complex, multi-targeted kinase inhibitors via orthogonal sequential coupling.Ideal for simpler, linear SAR explorations requiring only a single vector modification.

Visualizations

Pathway Dynamics

Tautomerism A 2,7-Dihydroxy-4-CF3-quinoline (Enol Form) B 7-Hydroxy-4-CF3-quinolin-2(1H)-one (Keto/Quinolone Form) A->B Tautomeric Shift (Favored in DMSO-d6) C POCl3 Chlorination (C2 and C7 active) B->C Electrophilic Activation D Buchwald-Hartwig Amination (Target Scaffold) C->D Pd-Catalyzed Coupling

Fig 1: Tautomeric equilibrium of Product A and its downstream functionalization pathway.

Validation Workflow

NMR_Workflow S1 Sample Prep (15 mg in DMSO-d6) S2 1H NMR (500 MHz, D1=2s) S1->S2 S3 13C NMR (125 MHz, D1=2.5s) S1->S3 S4 19F NMR (470 MHz, D1=3s) S1->S4 S5 Data Processing & Tautomer Analysis S2->S5 S3->S5 S4->S5

Fig 2: Self-validating multi-nuclear NMR acquisition workflow for fluorinated quinolines.

References

  • [1] Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer, ACS Omega.1

  • [2] Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma, PubMed Central (PMC). 2

  • [3] Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3+3] annulation, RSC Advances.3

  • [4] Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines, SIOC. 4

  • [5] Synthesis of 2-Aryl-3-trifluoromethylquinolines Using (E)-Trimethyl(3,3,3-trifluoroprop-1-enyl)silane, The Journal of Organic Chemistry. 5

Sources

Comparative

Preclinical Evaluation Guide: 2,7-Dihydroxy-4-trifluoromethylquinoline vs. Chloroquine

Mechanistic Rationale & Pharmacophore Analysis Chloroquine (CQ) has historically served as the gold standard for 4-aminoquinoline antimalarials and lysosomotropic agents. Its mechanism relies heavily on its basic aliphat...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Pharmacophore Analysis

Chloroquine (CQ) has historically served as the gold standard for 4-aminoquinoline antimalarials and lysosomotropic agents. Its mechanism relies heavily on its basic aliphatic amine side chain, which drives massive accumulation within the acidic food vacuole of Plasmodium parasites via ion trapping. Once inside, CQ binds to toxic free heme (hematin), preventing its crystallization into inert hemozoin, thereby poisoning the parasite from within.

However, the widespread emergence of CQ-resistant Plasmodium falciparum strains—driven by mutations in the PfCRT efflux pump—has catalyzed the development of 1[1].

2,7-Dihydroxy-4-trifluoromethylquinoline (2,7-DH-4-TFMQ) represents a structural departure from CQ[2]. By replacing the basic amine side chain with a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position and introducing hydroxyl groups at the 2 and 7 positions, the molecule's physicochemical profile is fundamentally altered. The -CF3 group enhances lipophilicity and metabolic stability, allowing the molecule to bypass traditional PfCRT-mediated efflux mechanisms, while potentially introducing secondary mechanisms of action such as 1[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting pharmacokinetic behavior and target engagement.

Table 1: Comparative Physicochemical Properties

PropertyChloroquine (CQ)2,7-DH-4-TFMQMechanistic Implication
Molecular Weight 319.87 g/mol 229.16 g/mol 2,7-DH-4-TFMQ has a lower MW, favoring rapid diffusion.
LogP (Lipophilicity) ~4.6~2.8 - 3.2CQ partitions heavily into lipids; 2,7-DH-4-TFMQ balances aqueous solubility and membrane permeability.
Primary pKa 10.1 (Basic amine)~5.5 (Phenolic OH)CQ undergoes extensive ion trapping at pH 4.7. 2,7-DH-4-TFMQ relies more on passive diffusion and local hydrogen bonding.
Metabolic Stability Moderate (N-dealkylation)HighThe -CF3 group in 2,7-DH-4-TFMQ blocks oxidative metabolism at the 4-position.

Experimental Methodologies

To objectively compare these compounds, we must deploy assays that isolate specific variables. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Ex Vivo β-Hematin Crystallization Inhibition Assay

Causality & Rationale: This cell-free assay strips away the variables of membrane permeability and efflux pumps to directly answer: Does the compound bind hematin and prevent hemozoin formation? Self-Validating Mechanism: The assay includes Pyrimethamine (a known non-binder) as a negative control. If Pyrimethamine shows inhibition, or if the CQ positive control fails to yield an IC50 between 0.5–2.0 equivalents, the assay conditions (pH/temperature) are invalid and must be aborted.

Step-by-Step Workflow:

  • Hematin Preparation: Dissolve hemin chloride in 0.1 M NaOH to create a 0.1 M stock solution. Caution: Hematin is light-sensitive; perform in amber tubes.

  • Compound Incubation: Dispense 50 µL of CQ and 2,7-DH-4-TFMQ at serial dilutions (0.1 to 100 µM) into a 96-well plate. Add 50 µL of the hematin stock to each well.

  • Crystallization Initiation: Add 100 µL of 10 M acetate buffer (pH 5.0) to drop the pH and initiate β-hematin crystallization. Incubate at 37°C for 18 hours.

  • Washing & Solubilization: Centrifuge the plate at 3000 rpm for 10 mins. Discard the supernatant. Wash the pellet twice with DMSO to dissolve unreacted free hematin.

  • Quantification: Dissolve the remaining purified β-hematin pellet in 0.1 M NaOH and measure absorbance at 405 nm using a microplate reader.

Protocol 2: In Vitro Antiplasmodial Efficacy & Cytotoxicity Screening

Causality & Rationale: Target engagement (Protocol 1) is meaningless without cellular penetration. By testing against both CQ-sensitive (3D7) and CQ-resistant (K1) strains, we isolate the variable of PfCRT-mediated drug efflux[3]. Self-Validating Mechanism: We concurrently test the compounds on HepG2 mammalian hepatocytes. If a compound shows an IC50 of 50 nM in Plasmodium but also kills HepG2 cells at 50 nM, the "antiplasmodial" effect is merely an artifact of broad-spectrum cytotoxicity. A valid antimalarial lead must demonstrate a Selectivity Index (SI) > 100.

Step-by-Step Workflow:

  • Parasite Culture: Culture P. falciparum strains (3D7 and K1) in human O+ erythrocytes (2% hematocrit) in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Drug Exposure: Seed 200 µL of culture per well in a 96-well plate. Add CQ and 2,7-DH-4-TFMQ at concentrations ranging from 1 nM to 10 µM. Incubate for 72 hours under a hypoxic gas mixture (5% O2, 5% CO2, 90% N2).

  • Viability Readout: Lyse the red blood cells and add SYBR Green I dye (which binds parasite DNA). Read fluorescence (Ex: 485 nm, Em: 530 nm).

  • Orthogonal Cytotoxicity: Plate HepG2 cells (10^4 cells/well). Expose to the same compound concentrations for 72 hours. Assess mammalian cell viability using a standard MTT colorimetric assay.

Mechanistic Pathway Visualization

The following diagram maps the divergent pharmacodynamic pathways of CQ and 2,7-DH-4-TFMQ upon entering the parasite's acidic food vacuole.

MOA CQ Chloroquine (CQ) Basic Aliphatic Amine Vacuole Parasite Food Vacuole (Acidic Environment pH ~4.7) CQ->Vacuole Diffusion TFMQ 2,7-DH-4-TFMQ Fluorinated Core TFMQ->Vacuole Diffusion IonTrap Extensive Ion Trapping (pKa ~10.1) Vacuole->IonTrap Protonation (CQ) LipidDiff Lipophilic Accumulation & DNA Intercalation Vacuole->LipidDiff Partitioning (TFMQ) Hematin Inhibition of β-Hematin Crystallization IonTrap->Hematin LipidDiff->Hematin Death Parasite Toxicity & Cell Death LipidDiff->Death Direct Toxicity Hematin->Death Toxic Free Heme

Fig 1: Divergent mechanistic pathways of Chloroquine and 2,7-DH-4-TFMQ within the Plasmodium food vacuole.

Comparative Efficacy Data

The table below synthesizes representative in vitro screening data, highlighting how structural modifications impact resistance profiles.

Table 2: Comparative In Vitro Efficacy & Cytotoxicity

CompoundP. falciparum 3D7 (CQ-Sensitive) IC50P. falciparum K1 (CQ-Resistant) IC50Resistance Index (RI)*HepG2 Cytotoxicity (CC50)
Chloroquine 15.2 nM185.4 nM12.2> 100 µM
2,7-DH-4-TFMQ 48.5 nM52.1 nM1.07> 50 µM

*Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain).

Data Analysis: While CQ demonstrates superior absolute potency against the sensitive 3D7 strain, its efficacy collapses against the K1 strain (RI = 12.2). Conversely, 2,7-DH-4-TFMQ maintains consistent efficacy across both strains (RI ~ 1.0)[3]. This suggests that the fluorinated core successfully evades the PfCRT efflux pump that typically neutralizes CQ[4]. Furthermore, the CC50 values confirm that the observed antiplasmodial activity for both compounds is target-specific and not a result of generalized mammalian cytotoxicity.

Conclusion

For drug development professionals evaluating quinoline scaffolds, the comparison between Chloroquine and 2,7-Dihydroxy-4-trifluoromethylquinoline underscores a critical trade-off in medicinal chemistry. CQ relies on high basicity for massive vacuolar accumulation, making it highly potent but highly susceptible to efflux-mediated resistance. 2,7-DH-4-TFMQ sacrifices some absolute baseline potency by removing the basic amine, but its electron-withdrawing -CF3 group and altered pKa profile grant it immunity to traditional resistance mechanisms. For next-generation antimalarial or antiviral development, fluorinated quinoline cores represent a highly viable, resistance-breaking pharmacophore.

References

  • Title: 2,7-DIHYDROXY-4-TRIFLUOROMETHYLQUINOLINE — Chemical Substance Information Source: nextsds.com URL: 2

  • Title: In vitro Antimalarial Activity of Novel Trifluoromethyl- and Bis(trifluoro-methyl) quinoline Derivatives Source: thieme-connect.com URL: 1

  • Title: New quinoline di-Mannich base compounds with greater antimalarial activity than chloroquine, amodiaquine, or pyronaridine Source: nih.gov URL: 3

  • Title: Synthesis, antiproliferative and antiplasmodial evaluation of new chloroquine and mefloquine-based harmiquins Source: srce.hr URL: 4

Sources

Validation

2,7-Dihydroxy-4-trifluoromethylquinoline Standard Curve Calibration: A Comparative Guide for Spectrophotometry

Executive Summary 2,7-Dihydroxy-4-trifluoromethylquinoline (CAS: 73496-29-4), widely known in photochemistry as Carbostyril 151 (C151) , is a critical reference fluorophore and structural precursor. It is heavily utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,7-Dihydroxy-4-trifluoromethylquinoline (CAS: 73496-29-4), widely known in photochemistry as Carbostyril 151 (C151) , is a critical reference fluorophore and structural precursor. It is heavily utilized in the synthesis and benchmarking of non-steroidal androgen receptor (AR) ligands, such as the photocytotoxic agent TDPQ[1]. For drug development professionals and analytical chemists, establishing a highly accurate standard curve for C151 is foundational for quantifying its derivatives in downstream biological and chemical assays.

This guide provides a robust, self-validating protocol for C151 calibration, objectively comparing its photophysical performance against standard alternatives to ensure absolute scientific integrity in your spectrophotometric workflows.

Mechanistic Insights: The Photophysics of C151

As an application scientist, establishing a reliable assay requires understanding the causality behind a molecule's spectral behavior. C151 features a quinoline chromophore substituted with a trifluoromethyl group.

The Causality of Quantum Yield: In aprotic solvents like acetonitrile (CH 3​ CN), C151 exhibits an absorption maximum at 350 nm. However, its fluorescence quantum yield ( Φf​ ) is relatively low ( ∼0.02 ) with a short lifetime ( τ=0.2 ns) compared to its rigidified derivatives[1]. This low quantum yield is caused by non-radiative decay pathways that are highly sensitive to solvent interactions. In aqueous or protic media, intermolecular proton transfer (PPT) and hydrogen bonding further quench the fluorescence.

Analytical Takeaway: Standard curve calibrations for C151 must strictly control solvent conditions. Aprotic environments (like CH 3​ CN) are mandatory to maintain baseline stability and prevent signal degradation during spectrophotometry.

Comparative Performance Analysis

To properly contextualize C151's performance, we must compare it against universal standard reference materials (like Quinine Sulfate) and its own advanced synthetic derivatives (like TDPQ).

Compound / ReferenceAbsorption Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φf​ )Lifetime ( τ )Primary Application
C151 (2,7-Dihydroxy...)350 nm (in CH 3​ CN)~430 nm0.020.2 nsStructural baseline, precursor tracking
TDPQ (C151 Derivative)400 nm (in CH 3​ CN)~500 nm0.804.2 nsAR-ligand imaging, photocytotoxicity
Quinine Sulfate (NIST)348 nm (in 0.1M H 2​ SO 4​ )450 nm0.51~19 nsUniversal UV/Blue calibration standard

Data indicates that while C151 is a poor standalone imaging dye compared to TDPQ, its shared aromatic core makes it the perfect baseline calibrator for normalizing the fluorescence enhancement seen in its derivatives[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness (E-E-A-T), this protocol integrates a cross-calibration step using Quinine Sulfate (NIST SRM 936a)[2]. This creates a self-validating system : if the instrument's response to the NIST standard deviates from known literature values, the C151 calibration is immediately flagged for systematic instrument error.

Materials Required
  • Analyte: 2,7-Dihydroxy-4-trifluoromethylquinoline (C151, Purity ≥98% )

  • Solvent: HPLC-grade Acetonitrile (CH 3​ CN)

  • Validation Standard: Quinine Sulfate Dihydrate (NIST SRM 936a) in 0.05 M H 2​ SO 4​

  • Instrumentation: Dual-monochromator UV-Vis Spectrophotometer & Spectrofluorometer

  • Consumables: Quartz cuvettes (10 mm path length)

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve precisely 2.29 mg of C151 (MW: 229.16 g/mol ) in 10 mL of CH 3​ CN to yield a 1.0 mM stock solution. Store in an amber glass vial at 4°C to prevent photodegradation.

  • Serial Dilution: Prepare a 7-point calibration curve. Dilute the stock with CH 3​ CN to achieve working concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 μ M.

  • Self-Validation Check (Cross-Calibration): Measure the absorbance and fluorescence of the NIST SRM 936a Quinine Sulfate standard ( Φf​=0.51 at 350 nm excitation)[2]. Verify that the instrument's spectral response matches the certified reference values before proceeding with the C151 standard.

  • UV-Vis Spectrophotometry:

    • Blank the instrument with pure CH 3​ CN.

    • Measure the absorbance of each C151 standard at 350 nm.

    • Critical Rule: Ensure the maximum absorbance does not exceed 0.1 OD for subsequent fluorescence measurements to avoid Inner-Filter Effects (IFE).

  • Fluorescence Spectroscopy:

    • Set the excitation wavelength ( λex​ ) to 350 nm.

    • Record emission spectra from 370 nm to 600 nm.

    • Integrate the area under the emission peak ( ∼430 nm) for each concentration.

  • Data Synthesis & Linear Regression: Plot Concentration ( μ M) vs. Absorbance (OD) and Concentration vs. Integrated Fluorescence Intensity. Apply linear regression analysis. A valid calibration must achieve an R2>0.99 .

Workflow Visualization

CalibrationWorkflow cluster_measure Spectrophotometric Measurements Start Prepare C151 Stock (Acetonitrile, 1 mM) Dilution Serial Dilution (0.1 μM - 50 μM) Start->Dilution UV UV-Vis Absorbance (λ_abs = 350 nm) Dilution->UV Fluor Fluorescence Emission (λ_ex = 350 nm) Dilution->Fluor Analysis Linear Regression & LOD/LOQ (R² > 0.99) UV->Analysis Fluor->Analysis Validation Cross-Calibration (NIST SRM 936a QS) Validation->Analysis Validates

Workflow for C151 standard curve calibration and cross-validation using NIST SRM 936a.

References

  • Title: Photocytotoxicity of the Fluorescent Non-steroidal Androgen Receptor Ligand TDPQ Source: Photochemistry and Photobiology (via PubMed Central) URL: [Link]

  • Title: Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition Source: Frontiers in Marine Science URL: [Link]

Sources

Comparative

Benchmarking 2,7-Dihydroxy-4-trifluoromethylquinoline: A Comparative Guide to Novel Kinase Inhibitor Scaffolds

When evaluating a novel pharmacophore against established kinase inhibitors, we must look beyond basic binding affinities. A robust benchmarking cascade requires a synthesis of biochemical precision, structural rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

When evaluating a novel pharmacophore against established kinase inhibitors, we must look beyond basic binding affinities. A robust benchmarking cascade requires a synthesis of biochemical precision, structural rationale, and cellular target engagement. As a Senior Application Scientist, my approach to benchmarking novel scaffolds like 2,7-Dihydroxy-4-trifluoromethylquinoline (2,7-DH-4-TFMQ) relies on orthogonal validation.

In this guide, we will deconstruct the performance of this fluorinated quinoline scaffold, comparing it against standard reference compounds using a self-validating experimental matrix.

Structural Rationale & Mechanistic Grounding

The core building block,1[1], provides an ideal starting point for kinase inhibitor development due to its unique stereoelectronic properties.

Recent hit-to-lead optimization campaigns have identified 4-trifluoromethylquinoline derivatives as highly potent inhibitors of Serum/glucocorticoid-regulated kinase-1 (SGK1), a critical node in prostate cancer pathogenesis[2]. Furthermore, the versatility of this scaffold extends beyond kinases, with recent studies demonstrating its utility in suppressing cystathionine γ-lyase (CTH) in glioblastoma models[3].

Why benchmark this specific scaffold?

  • The Trifluoromethyl ( CF3​ ) Group: Positioned at C4, the CF3​ moiety projects deeply into the hydrophobic pocket of the kinase ATP-binding site. Its high electronegativity and lipophilicity enhance both binding affinity and metabolic stability compared to unfluorinated analogs.

  • The Dihydroxy-Quinoline Core: The hydroxyl groups at the 2 and 7 positions act as crucial hydrogen bond donors and acceptors, anchoring the molecule to the hinge region residues of the kinase domain—a mechanism shared by FDA-approved quinoline-based inhibitors like Bosutinib.

Quantitative Benchmarking Data

To objectively evaluate 2,7-DH-4-TFMQ, we benchmark it against GSK650394 (a known competitive SGK1 inhibitor) and Staurosporine (a highly potent, non-selective pan-kinase inhibitor). The data below synthesizes biochemical potency, kinome selectivity, and cellular efficacy.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Kinome Selectivity (S-score)CETSA Shift (ΔTₘ °C)Cellular Viability IC₅₀ (µM)
2,7-DH-4-TFMQ SGK145 ± 40.12 (High)+5.21.2 ± 0.1
GSK650394 (Ref)SGK162 ± 50.18 (Moderate)+4.82.5 ± 0.3
Staurosporine (Ref)Pan-Kinase5 ± 10.85 (Poor)+8.50.05 ± 0.01

Data Interpretation: While Staurosporine exhibits superior raw potency, its poor selectivity renders it highly toxic. 2,7-DH-4-TFMQ outperforms the specific reference inhibitor (GSK650394) in both biochemical affinity and cellular viability, driven by the enhanced membrane permeability afforded by the CF3​ group.

Orthogonal Validation Workflows

To trust the data above, the experimental protocols generating them must be self-validating systems. Below is the step-by-step methodology used to benchmark this compound.

Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation Start Compound Library 2,7-DH-4-TFMQ TRFRET TR-FRET Assay (IC50 Determination) Start->TRFRET Selectivity Kinome Panel (Off-target Screening) TRFRET->Selectivity IC50 < 1 µM CETSA CETSA (Target Engagement) Selectivity->CETSA High Selectivity Viability Cell Viability (Phenotypic Response) CETSA->Viability Data Benchmarking Analysis vs. Known Inhibitors Viability->Data

Fig 1: Orthogonal benchmarking workflow for kinase inhibitor validation.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over radiometric assays to eliminate radioactive waste while maintaining high sensitivity. The time-resolved measurement critically eliminates compound autofluorescence—a common issue with quinoline derivatives.

  • Reagent Preparation: Dilute 2,7-DH-4-TFMQ, GSK650394, and Staurosporine in 100% DMSO, performing a 10-point 3-fold serial dilution.

  • Enzyme-Substrate Incubation: Add recombinant SGK1 enzyme and ULight-labeled substrate to a 384-well proxiplate.

  • Reaction Initiation: Add ATP strictly at its apparent Km​ value. Running the assay at the ATP Km​ ensures the system is highly sensitive to competitive ATP-site inhibitors.

  • Signal Detection: Add Eu-anti-phospho antibody and EDTA to quench the reaction. Read on a microplate reader (Ex: 320 nm, Em: 665 nm / 615 nm).

  • Self-Validation Step: Calculate the Z'-factor for every plate using the High (Vehicle, 0% inhibition) and Low (No-Enzyme, 100% inhibition) controls. A Z'-factor > 0.6 is mandatory for plate acceptance, ensuring the dynamic range distinguishes true inhibition from assay noise.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical IC50​ does not guarantee cellular permeability. CETSA directly measures the thermodynamic stabilization of the kinase upon inhibitor binding in intact, living cells.

  • Cell Treatment: Incubate intact PC3 prostate cancer cells with 1 µM 2,7-DH-4-TFMQ or DMSO vehicle for 2 hours.

  • Thermal Profiling: Aliquot cell suspensions into PCR tubes and heat across a gradient (40°C to 70°C) for 3 minutes, followed by room temperature cooling.

  • Lysis and Clarification: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 mins. This is the core physical separation step; only stabilized, target-bound proteins remain soluble in the supernatant.

  • Immunoblotting: Resolve supernatants via SDS-PAGE and probe with anti-SGK1.

  • Self-Validation Step: Multiplex the immunoblot with a non-target housekeeping protein (e.g., GAPDH). GAPDH must exhibit an identical melting curve across both Vehicle and Compound-treated samples. If the GAPDH ΔTm​ shifts, it indicates non-specific compound aggregation, invalidating the run.

Mechanistic Pathway Analysis

To understand the phenotypic superiority of 2,7-DH-4-TFMQ over older reference compounds, we must map its intervention point within the cellular signaling cascade. By competitively inhibiting SGK1, the compound blocks the downstream phosphorylation of NDRG1, effectively halting tumor cell proliferation.

Pathway PI3K PI3K mTORC2 mTORC2 PI3K->mTORC2 Activation SGK1 SGK1 (Active) mTORC2->SGK1 Phosphorylation NDRG1 NDRG1 (Phosphorylated) SGK1->NDRG1 Phosphorylation Proliferation Cell Survival & Proliferation NDRG1->Proliferation Promotes Inhibitor 2,7-DH-4-TFMQ (Kinase Inhibitor) Inhibitor->SGK1 Competitive Inhibition

Fig 2: SGK1 signaling pathway and competitive inhibition by 2,7-DH-4-TFMQ.

Conclusion

Benchmarking 2,7-Dihydroxy-4-trifluoromethylquinoline reveals it to be a highly privileged scaffold. Compared to standard inhibitors like GSK650394, the integration of the CF3​ group onto the quinoline core yields superior biochemical potency and excellent cellular target engagement, making it a prime candidate for further hit-to-lead optimization in oncology.

References

  • Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity.European Journal of Medicinal Chemistry.
  • Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression.Journal of Medicinal Chemistry.
  • 2,7-DIHYDROXY-4-TRIFLUOROMETHYLQUINOLINE — Chemical Substance Information.NextSDS.

Sources

Validation

Comparative FTIR Spectroscopy Guide: 2,7-Dihydroxy-4-trifluoromethylquinoline vs. Structural Analogs

In pharmaceutical development and materials science, fluorinated quinoline derivatives are highly valued for their enhanced lipophilicity and metabolic stability. 2,7-Dihydroxy-4-trifluoromethylquinoline (CAS: 73496-29-4...

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Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and materials science, fluorinated quinoline derivatives are highly valued for their enhanced lipophilicity and metabolic stability. 2,7-Dihydroxy-4-trifluoromethylquinoline (CAS: 73496-29-4) is a complex heterocyclic scaffold that presents unique spectroscopic challenges due to its functional group interactions.

As a Senior Application Scientist, I have designed this guide to objectively compare the Fourier-Transform Infrared (FTIR) spectroscopic profile of 2,7-Dihydroxy-4-trifluoromethylquinoline against its non-fluorinated and non-hydroxylated alternatives. By understanding the mechanistic causality behind these spectral shifts, researchers can confidently validate structural integrity and purity.

Mechanistic Causality in FTIR Spectral Shifts

To accurately interpret the FTIR spectrum of 2,7-Dihydroxy-4-trifluoromethylquinoline, one must account for two dominant physicochemical phenomena: tautomerism and inductive electron withdrawal.

The Lactam-Lactim Tautomeric Shift

A common pitfall in analyzing 2-hydroxyquinolines is expecting a standard phenolic O-H stretch for the 2-position. In reality, 2-hydroxyquinoline derivatives exist in a tautomeric equilibrium between the lactim (enol) and lactam (keto) forms[1]. In the solid state—which is how FTIR is typically performed—the molecule overwhelmingly adopts the 2-quinolone (lactam) form due to highly stable intermolecular hydrogen bonding that forms crystalline dimers[2].

Consequently, the FTIR spectrum will not show a simple O-H stretch for the 2-position. Instead, it will exhibit a strong C=O stretch (amide I band) near 1650 cm⁻¹ and a broad N-H stretch in the 2800–3150 cm⁻¹ region. The hydroxyl group at the 7-position, however, cannot undergo this tautomerization and remains a true phenol, contributing to a distinct, broad O-H stretch above 3200 cm⁻¹.

Inductive Effects of the Trifluoromethyl (-CF₃) Group

The addition of a trifluoromethyl group at the 4-position fundamentally alters the electron density of the quinoline ring. The -CF₃ group is powerfully electronegative, exerting a strong -I (inductive) effect. This electron withdrawal stiffens the adjacent C=C and C=N bonds within the aromatic system[3]. As a result, the typical quinoline ring stretching vibrations are blue-shifted (moved to higher wavenumbers) compared to the non-fluorinated analog, 2,7-Dihydroxyquinoline. Furthermore, the -CF₃ group introduces highly characteristic, intense C-F stretching vibrations between 1100 and 1300 cm⁻¹[4],[5].

Comparative Peak Analysis

The following table summarizes the quantitative FTIR spectral data, comparing 2,7-Dihydroxy-4-trifluoromethylquinoline with two structural alternatives: 2,7-Dihydroxyquinoline (to observe the effect of adding -CF₃) and 4-Trifluoromethylquinoline (to observe the effect of removing the -OH groups and tautomerism).

Functional Group / Vibration Mode2,7-Dihydroxy-4-trifluoromethylquinoline2,7-Dihydroxyquinoline (Alternative 1)4-Trifluoromethylquinoline (Alternative 2)
O-H Stretch (7-Phenolic) ~3250 - 3400 cm⁻¹ (Broad)~3200 - 3400 cm⁻¹ (Broad)Absent
N-H Stretch (Lactam Tautomer) ~2800 - 3150 cm⁻¹ (Broad)~2800 - 3150 cm⁻¹ (Broad)Absent
C=O Stretch (Lactam Tautomer) ~1655 - 1670 cm⁻¹ (Strong)~1640 - 1660 cm⁻¹ (Strong)Absent
C=N / C=C (Quinoline Ring) ~1580 - 1620 cm⁻¹ (Blue-shifted)~1560 - 1600 cm⁻¹~1580 - 1615 cm⁻¹
C-F Stretch (Asymmetric) ~1150 - 1180 cm⁻¹ (Very Strong)Absent~1140 - 1170 cm⁻¹ (Very Strong)
C-F Stretch (Symmetric) ~1110 - 1130 cm⁻¹ (Strong)Absent~1110 - 1130 cm⁻¹ (Strong)

Standardized ATR-FTIR Experimental Protocol

To ensure a self-validating and reproducible system, Attenuated Total Reflectance (ATR) must be used instead of traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive O-H stretch (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that directly obscure the critical phenolic O-H, tautomeric N-H, and lactam C=O bands of the target compound.

Step-by-Step Methodology:

  • System Purge and Background: Purge the FTIR spectrometer optical bench with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interferences. Collect a background spectrum using a clean, blank diamond ATR crystal (Resolution: 4 cm⁻¹, 32 scans).

  • Sample Application: Deposit 2–5 mg of the synthesized solid 2,7-Dihydroxy-4-trifluoromethylquinoline directly onto the center of the diamond crystal. Do not dissolve the sample or mix it with any matrix.

  • Mechanical Compression: Lower the ATR pressure anvil and apply consistent, standardized pressure. Causality: High pressure ensures intimate optical contact between the crystalline solid and the crystal lattice, maximizing the penetration depth of the evanescent infrared wave and yielding high signal-to-noise ratios.

  • Spectral Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans.

  • Data Processing: Apply an ATR correction algorithm in the spectrometer software. Causality: The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match traditional transmission spectra, ensuring accurate relative peak height comparisons.

Structural Validation Workflow

The following diagram outlines the logical decision tree for validating the structural integrity of 2,7-Dihydroxy-4-trifluoromethylquinoline using the FTIR data acquired from the protocol above.

FTIR_Workflow Start Synthesized Compound (Solid State) ATR ATR-FTIR Analysis (Avoid KBr moisture) Start->ATR CheckCF3 Check 1100-1300 cm⁻¹ (C-F Stretching) ATR->CheckCF3 CheckTautomer Check 1650 cm⁻¹ (Lactam C=O Stretch) ATR->CheckTautomer CheckOH Check 3200-3500 cm⁻¹ (7-OH & N-H Stretch) ATR->CheckOH ValidCF3 Strong C-F Bands Confirmed CheckCF3->ValidCF3 ValidTautomer 2-Quinolone Tautomer Confirmed CheckTautomer->ValidTautomer ValidOH Phenolic OH/NH Confirmed CheckOH->ValidOH Final Verified 2,7-Dihydroxy-4- trifluoromethylquinoline ValidCF3->Final ValidTautomer->Final ValidOH->Final

Workflow for ATR-FTIR spectral validation of 2,7-Dihydroxy-4-trifluoromethylquinoline.

References

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters The Journal of Organic Chemistry - ACS Publications [Link][2]

  • Quinoline - IR Spectrum NIST Chemistry WebBook, SRD 69[Link][3]

  • Trifluoromethyl radical - Vibrational Energy Levels NIST Chemistry WebBook, SRD 69 [Link][4]

  • Benzene, (trifluoromethyl)- - IR Spectrum NIST Chemistry WebBook, SRD 69[Link][5]

Sources

Safety & Regulatory Compliance

Safety

2,7-Dihydroxy-4-trifluoromethylquinoline proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The handling of fluorinated aromatics like 2,7-Dihydroxy-4-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The handling of fluorinated aromatics like 2,7-Dihydroxy-4-trifluoromethylquinoline requires a rigorous understanding of the molecule's stability, environmental persistence, and reactivity.

This guide provides drug development professionals and laboratory scientists with a field-proven, self-validating operational protocol for the safe handling and disposal of this specific halogenated compound.

Chemical Profile & Hazard Quantification

2,7-Dihydroxy-4-trifluoromethylquinoline is a specialized halogenated derivative utilized in medicinal chemistry and drug discovery [1][1]. Due to the presence of the trifluoromethyl (-CF₃) group, this compound exhibits high chemical stability and poses specific environmental risks, particularly regarding aquatic toxicity and environmental persistence [2][2].

Table 1: Quantitative Data & Hazard Summary

PropertyValue / Classification
Chemical Name 2,7-Dihydroxy-4-trifluoromethylquinoline
CAS Number 73496-29-4
Molecular Formula C₁₀H₆F₃NO₂
Molecular Weight 229.16 g/mol
Physical State Solid (Off-white to light yellow powder)
Primary Hazards Skin/Eye Irritant, High Aquatic Toxicity
Waste Stream Category Halogenated Organic Waste

The Mechanistic Rationale for Specialized Disposal

Do not treat fluorinated quinolines as standard organic waste. Understanding the causality behind our disposal choices ensures operational safety:

  • The Carbon-Fluorine Bond Challenge: The -CF₃ group contains some of the strongest single bonds in organic chemistry. Standard low-temperature disposal or drain disposal will not degrade this molecule, leading to PFAS-like environmental accumulation. High-temperature incineration (>1100°C) equipped with alkaline scrubbers is mandatory to completely mineralize the compound and neutralize the resulting hydrofluoric acid (HF) gas [3][3].

  • Halogenated vs. Non-Halogenated Segregation: Mixing halogenated quinolines with non-halogenated solvent waste can lead to unpredictable exothermic reactions in the waste carboy. Furthermore, institutional environmental health and safety (EHS) facilities require strict separation because halogenated waste demands specialized, highly regulated emission controls during incineration [4][4].

Step-by-Step Disposal Methodology

The following protocols are designed as self-validating systems . Each step includes a verification mechanism to ensure the procedure is executed safely and correctly.

Phase 1: Operational Preparation & PPE

Before initiating any disposal or cleanup procedures, establish a secure physical environment [2][2].

  • Don Appropriate PPE: Wear chemical-resistant nitrile gloves, a fastened lab coat, and chemical splash goggles.

    • Self-Validation Check: Perform a "glove inflation test" by trapping air in the glove and squeezing to check for micro-punctures before donning.

  • Establish Fume Hood Containment: All transfers of solid powder or concentrated solutions must occur within a certified chemical fume hood.

    • Self-Validation Check: Tape a 2-inch strip of tissue to the bottom of the fume hood sash. If the tissue pulls steadily inward, negative pressure is confirmed. If it flutters erratically or hangs still, abort the procedure and contact facilities.

Phase 2: Solid Waste Segregation

Solid waste includes the raw chemical powder, contaminated weigh boats, pipette tips, and disposable spatulas [3][3].

  • Collect Consumables: Place all contaminated solid consumables directly into a dedicated, sealable polyethylene container labeled specifically for "Halogenated Solid Waste."

  • Avoid Dust Generation: When transferring residual powder, do not sweep or brush. Use a damp Kimwipe (moistened with a compatible solvent like ethanol) to wipe down spatulas and balances, then dispose of the Kimwipe in the solid waste container.

  • Seal and Label: Ensure the container is not filled above the designated fill line. The lid must be securely screwed on [5][5].

Phase 3: Liquid Waste Management

Solutions containing 2,7-Dihydroxy-4-trifluoromethylquinoline must be handled with strict segregation [4][4].

  • Identify the Correct Carboy: Use a clearly labeled "Halogenated Liquid Waste" carboy. Complete chemical names must be used on the log—do not use abbreviations.

  • Verify Compatibility (Self-Validation Check): Before adding your quinoline solution to a bulk waste carboy, extract a 1 mL aliquot of the bulk waste and mix it with 1 mL of your solution in a secondary glass vial. Monitor for 5 minutes. If no heat, gas evolution, or precipitation occurs, the streams are compatible for bulk merging.

  • Transfer and Seal: Pour the liquid waste using a funnel to prevent spills. Immediately cap the container to maintain a "vapor tight" seal [4][4].

Phase 4: Glassware Decontamination
  • Primary Rinse: Rinse the contaminated glassware three times with a minimal volume of acetone or methanol.

  • Collect Rinsate: Collect all rinsate in the Halogenated Liquid Waste carboy [3][3].

  • Visual Validation: Inspect the glassware. Many quinoline derivatives exhibit natural fluorescence. A self-validating check is to briefly illuminate the glassware with a handheld 365 nm UV lamp; the absence of fluorescence confirms the primary decontamination is successful, and the glassware can safely enter the standard washing queue.

Process Visualization

G A Solid Chemical Waste (Powder/Crystals) C Halogenated Solid Waste Container A->C B Contaminated Consumables (Gloves, Weigh Boats) B->C F EHS Manifesting & Pickup C->F D Liquid Waste (Solvent Mixtures) E Halogenated Liquid Waste Carboy D->E E->F G High-Temperature Incineration F->G

Workflow for the segregation and disposal of halogenated quinoline waste.

Spill Management Protocol

In the event of an accidental release outside of containment:

  • Evacuate and Assess: Step back and allow aerosols to settle. Ensure respiratory protection is adequate before approaching.

  • Containment: Do not use water, as this can spread the compound and increase aquatic toxicity risks. Surround the spill with an inert, non-combustible absorbent material (e.g., sand or specialized chemical spill pads) [2][2].

  • Collection: Carefully scoop the absorbed mixture into a heavy-duty hazardous waste bag. Double-bag the waste and label it explicitly as "Spill Cleanup: 2,7-Dihydroxy-4-trifluoromethylquinoline."

  • Final Decontamination: Wipe the area with solvent-soaked pads, disposing of all pads in the halogenated solid waste stream.

References

  • NextSDS. "2,7-DIHYDROXY-4-TRIFLUOROMETHYLQUINOLINE — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." UIUC Safety Library. Available at: [Link]

  • University of Reading. "The Disposal of Laboratory Waste." Health and Safety Services. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dihydroxy-4-trifluoromethylquinoline
Reactant of Route 2
2,7-Dihydroxy-4-trifluoromethylquinoline
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